Vanadium(II) bromide

Catalog No.
S1505030
CAS No.
14890-41-6
M.F
VBr2
Br2V
M. Wt
210.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium(II) bromide

CAS Number

14890-41-6

Product Name

Vanadium(II) bromide

IUPAC Name

vanadium(2+);dibromide

Molecular Formula

VBr2
Br2V

Molecular Weight

210.75 g/mol

InChI

InChI=1S/2BrH.V/h2*1H;/q;;+2/p-2

InChI Key

WSJLOGNSKRVGAD-UHFFFAOYSA-L

SMILES

[V+2].[Br-].[Br-]

Canonical SMILES

[V+2].[Br-].[Br-]

Vanadium(II) bromide crystal structure analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Vanadium(II) Bromide

The table below summarizes the key structural and physical properties of this compound (VBr₂).

Property Details
Chemical Formula VBr₂ [1] [2]
Crystal System Trigonal [1]
Prototypical Structure Cadmium Iodide (CdI₂) [3] [1]
Vanadium Coordination Octahedral (6-coordinate) [3]
Space Group Information not available in search results
Lattice Parameters Information not available in search results
Appearance Light-brown (pale orange-brown) crystalline solid [3] [1]
Density 4.58 g/cm³ [1] (3230 kg m⁻³ also reported [3])

Crystal Structure Analysis

The crystal structure of VBr₂ is a key characteristic. The following diagram illustrates its relationship to a common prototype structure.

f This compound (VBr₂) This compound (VBr₂) Prototype: CdI₂ Structure Prototype: CdI₂ Structure This compound (VBr₂)->Prototype: CdI₂ Structure Crystal System: Trigonal Crystal System: Trigonal Prototype: CdI₂ Structure->Crystal System: Trigonal Coordination: Octahedral Coordination: Octahedral Prototype: CdI₂ Structure->Coordination: Octahedral

Relationship between VBr₂ and its prototypical crystal structure.

  • Layered Structure: In the CdI₂ structure type, the crystal forms in layered sheets. Iodide (or in this case, bromide) anions form close-packed layers, with metal cations (vanadium) occupying octahedral holes in alternating layers [3] [1].
  • Octahedral Coordination: Each vanadium(II) cation is surrounded by six bromide anions, forming an octahedral geometry. In the solid-state, this structure is polymeric, meaning the octahedra are connected through shared ligands to form a larger network [3].

Research Context and Techniques

To guide your further research, here is some context on the analytical techniques relevant to confirming this structure.

  • Primary Technique - X-Ray Diffraction (XRD): The crystal structure of a material is primarily determined using X-ray diffraction (XRD) [4] [5] [6]. This technique works because the wavelength of X-rays is on the same order of magnitude as the spacing between atomic planes in a crystal lattice (typically a few angstroms) [4].
  • Key Principle - Bragg's Law: XRD relies on Bragg's Law ((n\lambda = 2d \sin\theta)), which describes the condition for constructive interference of X-rays scattered from different crystal planes, resulting in a characteristic diffraction pattern [4] [5] [6]. This pattern acts as a fingerprint for the crystalline material.
  • Comparison with Vanadium(III) Bromide: For context, the related compound vanadium(III) bromide (VBr₃) also features octahedrally coordinated vanadium but forms a different polymeric structure (isomorphic with VCl₃) [7].

References

Basic Properties and Solubility of Vanadium Dibromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of vanadium dibromide (VBr₂) from the search results.

Property Value
Chemical Formula VBr₂ [1] [2]
Molar Mass 210.749 - 210.750 g/mol [1] [2]
Appearance Pale orange-brown or light-brown crystalline solid [1] [2]
Density 3230 kg/m³ (3.23 g/cm³) or 4.58 g/cm³ [1] [2]
Melting Point 827 °C [2]
Boiling Point 800 °C or 1227 °C [1] [2]
Solubility in Water Reacts with water [2]

Regarding its behavior with water, the data states that vanadium(II) bromide reacts with water [2]. This indicates that it undergoes a chemical reaction upon contact with water, rather than simply dissolving to form a stable solution. Therefore, a conventional solubility value (like g/100mL) is not applicable.

Suggested Experimental Approach for Reactivity Assessment

Since quantitative solubility data is unavailable, you might need to characterize its reaction with water. The following diagram outlines a general experimental workflow.

G Start Start: React VBr₂ with Water Step1 Observe Reaction Phenomena (e.g., gas evolution, color change, precipitation) Start->Step1 Step2 Analyze Reaction Products (Solid and Aqueous Phases) Step1->Step2 Step3 Identify Final Products (via XRD, ICP-MS, etc.) Step2->Step3 Step4 Determine Reaction Stoichiometry and Products' Stability Step3->Step4

Given the reactive nature of VBr₂, experimental work should focus on characterizing the reaction products and pathway rather than measuring solubility.

Key Consideration for Researchers

The reaction with water is a critical factor for any application, especially in drug development where aqueous solubility is often a prerequisite for bioavailability. The instability of VBr₂ in water would likely preclude its direct use as a pharmaceutical agent. Research might instead explore stable vanadium compounds or complexes, with studies indicating investigation of vanadium derivatives for therapeutic applications like insulin mimicry and bone development [3].

References

Safety Data for Bis(cyclopentadienyl) Vanadium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The search yielded a safety data sheet for Bis(cyclopentadienyl) vanadium bromide (CAS 64815-29-8), which may share some handling similarities with Vanadium(II) bromide due to the presence of both vanadium and bromine [1]. The safety classifications and hazard statements are summarized below.

Table: Hazard Identification Summary [1]

Hazard Aspect Classification / Information
GHS Pictogram Skull and crossbones, Corrosive, Exclamation mark
Signal Word Danger

| Hazard Statements | H318: Causes serious eye damage H314: Causes severe skin burns and eye damage | | Classification | Acute Toxicity (Oral), Category 3 Skin Irritation, Category 2 Eye Irritation, Category 2 Specific Target Organ Toxicity (single exposure), Category 3 |

Key safety measures from the SDS include [1]:

  • First Aid:
    • Inhalation: Move to fresh air; provide oxygen or artificial respiration if needed; seek immediate medical attention.
    • Skin Contact: Remove contaminated clothing immediately and wash skin with plenty of soap and water; consult a doctor.
    • Eye Contact: Rinse cautiously with water for at least 15 minutes; seek medical advice.
    • Ingestion: Rinse mouth; do NOT induce vomiting; get emergency medical help immediately.
  • Personal Protection: Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing. Ensure adequate ventilation and use respiratory protection if exposure limits are exceeded [1].
  • Storage: Store locked up in a cool, dry, well-ventilated place in a tightly closed container [1].

Toxicological Risk Assessment Concepts

While the search did not provide protocols for this compound specifically, the results detail the standard methodology for deriving an Oral Reference Dose (RfD), which is a key toxicological benchmark for non-cancer health risk assessment [2] [3].

An RfD is an estimate of a daily oral exposure that is likely to be without an appreciable risk of deleterious effects during a lifetime [2]. It is calculated using the following formula [3]:

RfD = NOAEL (or LOAEL) / (UF₁ × UF₂ × ... × MF)

Where:

  • NOAEL: No-Observed-Adverse-Effect Level - the highest dose where no adverse effects are found.
  • LOAEL: Lowest-Observed-Adverse-Effect Level - the lowest dose tested that causes an adverse effect.
  • UF: Uncertainty Factors (typically 1-10 each) to account for:
    • UFA: Extrapolation from animals to humans.
    • UFH: Variability in sensitivity among humans.
    • UFS: Extrapolation from subchronic to chronic exposure duration.
    • UFL: Use of a LOAEL instead of a NOAEL.
    • UFD: Incompleteness of the database.
  • MF: Modifying Factor (0-10) for qualitative professional assessment of the entire database.

The workflow for this assessment can be visualized as follows:

Start Toxicology Study (Animal or Human) NOAEL Identify NOAEL or LOAEL Start->NOAEL UF Apply Uncertainty Factors (UFs) and Modifying Factor (MF) NOAEL->UF Calc Calculate Reference Dose (RfD) UF->Calc End Use RfD for Risk Assessment Calc->End

Diagram of the workflow for deriving an oral Reference Dose from toxicology data.

References

synthesis protocol for Vanadium(II) bromide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols for Vanadium Bromides

The synthesis of VBr₂ typically involves the reduction of Vanadium(III) Bromide (VBr₃). The table below summarizes the two main methods found in the literature.

Method Description Key Reaction Notes
Reduction of VBr₃ [1] Reduction of vanadium(III) bromide with hydrogen gas. VBr₃ + 1/2 H₂ → VBr₂ + HBr This is the standard method for producing VBr₂ [1].
Direct Bromination [2] Reaction of elemental vanadium with bromine. This first yields VBr₄, which decomposes to VBr₃. The provided source does not detail further reduction to VBr₂. 2 V + 3 Br₂ → 2 VBr₃ This is a primary method for preparing the precursor, VBr₃ [2].

Precursor Synthesis: Vanadium(III) Bromide (VBr₃)

The synthesis of the precursor, VBr₃, is a critical first step. The workflow below outlines the two common synthetic paths.

VBr3 Synthesis Pathways V Vanadium (V) or Ferrovanadium VBr4 Vanadium(IV) Bromide (VBr₄) V->VBr4 Reaction with Br₂ VCl4 Vanadium Tetrachloride (VCl₄) VCl4->VBr4 Reaction with HBr Br2 Bromine (Br₂) Byproduct Byproducts: HCl, Br₂ Br2->Byproduct HBr Hydrogen Bromide (HBr) HBr->Byproduct VBr3 Vanadium(III) Bromide (VBr₃) (Green-black solid) VBr4->VBr3 Decomposes near room temperature

Characterization of VBr₃: The resulting VBr₃ is a green-black, hygroscopic solid with a polymeric structure where vanadium is in an octahedral environment [2]. It is soluble in water, giving a green solution, and can form adducts with solvents like THF [2].

Physicochemical Properties of Vanadium Bromides

The table below summarizes key properties of VBr₂ and its precursor VBr₃ for easy comparison and reference in experimental planning [2] [1] [3].

Property Vanadium(II) Bromide (VBr₂) Vanadium(III) Bromide (VBr₃)
Chemical Formula VBr₂ VBr₃
Molar Mass 210.75 g/mol 290.654 g/mol
Appearance Light-brown solid Green-black solid
Density 4.58 g/cm³ 4 g/cm³
Melting Point 827 °C Decomposes at ~500 °C (forming VBr₄ gas)
Boiling Point 1227 °C -
Solubility in Water Reacts Soluble (green color)
Crystal Structure Trigonal (CdI₂ structure) Octahedral (R3c space group)
Magnetic Susceptibility +3230.0·10⁻⁶ cm³/mol +2890.0·10⁻⁶ cm³/mol

Experimental Considerations and Limitations

  • Lack of Granular Detail: The found protocols are foundational but lack granular experimental details such as precise molar ratios, reaction vessel setup, temperature ramping rates, and purification procedures [2] [1].
  • Safety Considerations: The synthesis involves handling reactive and corrosive substances like bromine and hydrogen bromide at elevated temperatures. Conducting these reactions requires appropriate equipment like sealed tubes or Schlenk lines and rigorous safety protocols.

References

Physical Properties of Vanadium(II) Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of VBr₂:

Property Value
Chemical Formula VBr₂ [1]
Hill System Formula Br₂V₁ [1]
Molar Mass 210.749 g/mol [1]
Appearance Pale orange-brown crystalline solid [1]
Boiling Point 800 °C [1]
Density 3230 kg/m³ (4.35 g/cm³) [1]
Vanadium Oxidation State +2 [1]
Solid State Structure Octahedral (CdI₂ prototypical structure) [1]

Research Context and Alternatives

The available data is limited to basic physical characteristics [1]. The search results did not contain specific studies on the thermal decomposition, stability, or experimental protocols for VBr₂.

However, information is available on a related compound, vanadium(III) bromide (VBr₃). One study mentions that its hydrate form, [VBr₂(H₂O)₄]Br·2H₂O, undergoes thermal decomposition [2], and the anhydrous form decomposes when heated to around 500 °C, producing a violet gas [3]. This suggests that studying the thermal behavior of vanadium bromides can be complex.

How to Proceed with Thermal Stability Analysis

Since direct data is unavailable, here is a general workflow and key methodologies you can use to investigate the thermal stability of VBr₂.

start Start: Objective to Study VBr₂ Thermal Stability step1 Sample Preparation & Characterization - Synthesize/purity VBr₂ - Confirm with XRD, elemental analysis start->step1 step2 Thermal Analysis (Bulk Behavior) - TGA: Mass change vs. Temp/Time - DSC: Identify endo/exothermic events step1->step2 step3 Evolved Gas Analysis (EGA) - Couple TGA to MS or FTIR - Identify gaseous decomposition products step2->step3 step4 Kinetic Analysis - Use methods like Friedman - Determine Eₐ (Activation Energy) step3->step4 step5 Post-Decomposition Analysis - Analyze residue with XRD, SEM/EDS - Identify solid products step4->step5

Thermal stability analysis workflow for VBr₂

For the experimental protocols, you can adapt methodologies commonly used in solid-state chemistry and materials science, which are exemplified in the search results for other compounds:

  • Thermogravimetric Analysis (TGA): As done for ammonium dinitramide (ADN), this technique measures mass loss as a function of temperature or time, directly indicating decomposition [4].
  • Kinetic Analysis: The Friedman method, also used in ADN studies, is a model-free approach to calculate the apparent activation energy (Eₐ) of decomposition reactions from thermal data [4].
  • Advanced Simulation: For a fundamental understanding, First-Principles Molecular Dynamics (FPMD) augmented by machine learning force fields can simulate decomposition pathways at the atomic level, similar to studies on the energetic material CL-20 [5].

References

spectral characterization of Vanadium dibromide

Author: Smolecule Technical Support Team. Date: February 2026

Vanadium Dibromide (VBr₂) at a Glance

The table below summarizes the basic identifying information I found for Vanadium dibromide. This data is primarily useful for basic identification rather than in-depth spectral characterization [1].

Property Description
Formula / Hill System VBr₂ / Br₂V₁ [1]
CAS Registry Number [14890-41-6] [1]
Appearance Pale orange-brown crystalline solid [1]
Density 3230 kg m⁻³ [1]
Prototypical Structure CdI₂ (6-coordinate octahedral geometry around Vanadium) [1]

Core Spectral Characterization Techniques

For a compound like VBr₂, researchers would typically employ several techniques. The following table outlines the primary methods, though their specific application to VBr₂ is not detailed in the search results.

Technique Application Purpose Key Measurable Parameters
X-ray Powder Diffraction (PXRD) Phase identification, crystal structure determination, lattice parameter calculation, crystallinity assessment [2]. Scattering angle (2θ), scattering vector (q), interplanar spacings (d), relative peak intensities [2].
Solid-State NMR Spectroscopy Study of local electronic environment (for non-paramagnetic oxidation states). Note: V(II) is paramagnetic [3]. Chemical shift (δ). Applicability: Not suitable for VBr₂ due to its paramagnetic V(II) state [3].
Optical Spectroscopy Electronic structure analysis, band gap determination [4]. Absorption coefficient (α), refractive index (n), extinction coefficient (κ), band gap energy (E𝑔) [4].

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Powder XRD is a fundamental technique for characterizing crystalline materials like VBr₂. Here is a generalized protocol based on standard practice [2].

Start Sample Preparation A Grind sample to a fine powder Start->A B Load into sample holder Ensure random orientation A->B C Mount in Powder Diffractometer B->C D Data Acquisition C->D E Scan using X-ray source (X-rays, neutrons, electrons) D->E F Measure intensity (I) vs. scattering angle (2θ) or vector (q) E->F G Data Analysis F->G H Phase ID: Compare pattern with PDF database (e.g., ICDD PDF) G->H I Index peaks and refine lattice parameters H->I J Use Rietveld method for full structure refinement I->J End Diffractogram and Report J->End

Generalized PXRD workflow for material characterization.

Sample Preparation
  • Grinding: The solid sample must be ground to a fine powder to ensure a random orientation of crystallites, which is a critical assumption for PXRD analysis [2].
  • Loading: The powdered sample is packed into a sample holder or a capillary tube. For materials sensitive to air, this step must be performed in an inert atmosphere [2].
Data Acquisition
  • Instrumentation: A powder diffractometer with an X-ray source (e.g., Cu Kα radiation) and a fast detector is used [2].
  • Measurement: The sample is irradiated, and the diffracted intensity is measured as a function of the scattering angle (2θ) or the scattering vector (q). The result is a diffractogram [2].
Data Analysis
  • Phase Identification: The resulting diffractogram is compared to reference patterns in databases like the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF). Each pattern acts as a unique "fingerprint" for a crystalline phase [2].
  • Structure Refinement: For known structures, the Rietveld method is used. This full-pattern analysis technique refines a theoretical model (crystal structure, instrumental parameters) to fit the observed data, allowing for precise determination of lattice parameters, atomic positions, and more [2].

Important Limitations and Future Research

  • Limited Specific Data: The search results do not contain experimental spectral data (e.g., a published diffractogram, specific band gap, or NMR shifts) for VBr₂.
  • NMR is Not Suitable: As a paramagnetic V(II) compound, vanadium dibromide cannot be characterized by high-resolution NMR spectroscopy. This technique is typically reserved for diamagnetic vanadium species like V(I), V(V), and some V(IV) complexes [3].
  • Research Gap: This lack of readily available data indicates that obtaining the spectral characteristics of VBr₂ would likely require consulting highly specialized literature or performing original laboratory experiments.

References

Vanadium bromide electrolyte preparation for flow batteries

Author: Smolecule Technical Support Team. Date: February 2026

Vanadium Flow Battery Context

The table below summarizes key aspects of vanadium redox flow batteries (VRFBs) based on the literature.

Aspect Description
Basic Principle Uses vanadium ions in different oxidation states (V(II)/V(III) in the negative half-cell and V(IV)/V(V) in the positive half-cell) as charge carriers [1] [2].
Key Advantage Eliminates cross-contamination risk since both half-cells use the same element; allows independent scaling of power and energy capacity [1] [2].
Common Electrolyte Typically a vanadium salt (e.g., vanadium sulfate or vanadium oxide dissolved in sulfuric acid) [1] [2] [3].
Major Cost Component The vanadium electrolyte can constitute over 40-50% of the total system cost, especially in long-duration storage applications [1].
Electrolyte Challenge High cost of high-purity vanadium precursors and the difficulty of achieving high vanadium ion concentrations without precipitation [1] [3].

Insights into Electrolyte Preparation Methods

While a vanadium bromide protocol is unavailable, current research focuses on cost-effective production methods for standard vanadium electrolytes. The following workflow summarizes a modern, non-bromide method for preparing a mixed-valence vanadium (3.5+) electrolyte.

Start Start: V₂O₅ Powder Step1 Mix with H₂SO₄ and Citric Acid (Reducing Agent) Start->Step1 Step2 Stir at 90°C for 1 hour Step1->Step2 Step3 Hydrothermal Reduction at 150°C for 24 hours Step2->Step3 Step4 Analyze with UV-vis Spectroscopy Step3->Step4 End Vanadium (3.5+) Electrolyte Step4->End

This method, as presented in recent research, offers a potential alternative to more complex electrochemical processes [3].

Suggestions for Finding Specific Protocols

To obtain the detailed vanadium bromide electrolyte preparation notes you require, I suggest the following steps:

  • Refine Your Search: Use specialized academic search engines like Google Scholar, Scopus, or Web of Science with more specific keywords, such as "vanadium bromide redox flow battery synthesis" or "VRFB bromide electrolyte preparation protocol".
  • Consult Patent Databases: The original patent for the vanadium bromide battery is a starting point [4]. You can search its international patent family for more detailed examples.
  • Explore Commercial Sources: Some companies specializing in flow battery materials may offer technical data sheets or application notes on their products.

References

Application Notes and Protocols for Electrochemical Performance Testing of Vanadium Dibromide (VBr₂)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

This document provides a detailed methodology for investigating the electrochemical properties and performance of multi-electron vanadium-based materials, specifically adapted from established protocols for vanadium diboride (VB₂)/air cells. The VB₂/air system is recognized for its high volumetric and gravimetric capacities, leveraging an eleven-electron transfer reaction to achieve theoretical capacities of 20.7 kAh L⁻¹ and 4060 Ah kg⁻¹ [1]. The principles of cyclic voltammetry are central to this analysis, as the technique provides critical information on the reversibility of reactions, electron transfer kinetics, and the energy levels of materials [2].

Experimental Protocols

Synthesis of Nanoscopic Vanadium Dibromide (VBr₂)
  • Mechanochemical Synthesis: VBr₂ is synthesized directly from elemental vanadium and bromine sources using a ball milling process.
    • Equipment Preparation: Clean a 50 ml tungsten carbide milling jar and ten 10 mm tungsten carbide balls. Dry in an oven at 100°C for 1 hour to remove all moisture [1].
    • Material Handling: Perform all subsequent steps in an argon-filled glovebox. Purity the antechamber three times for 10 minutes each before transferring equipment inside [1].
    • Milling Process: Weigh vanadium and bromine source powders in a 1:2 molar ratio (e.g., 0.500 g vanadium and the stoichiometric equivalent) into the milling jar. Seal the jar and remove it from the glovebox. Mill the mixture in a planetary ball mill at 600 rpm for 4 hours [1].
    • Application of Stabilizing Coating: To prevent corrosion during discharge, a zirconium oxide coating is applied. Inside the glovebox, collect the synthesized nano-VBr₂ and transfer it to a round-bottom flask. Add 3.5 wt% of zirconium chloride relative to the VBr₂. Seal the flask, remove it, and add 10 ml of diethyl ether via syringe. Stir the mixture on a stir plate for one hour. Evaporate the remaining ether using a rotary evaporator until the coated nano-VBr₂ appears dry [1].
Electrolyte Preparation
  • Prepare a 4 M KOH and 4 M NaOH mixed aqueous electrolyte solution. This specific combination has been shown to marginally improve high-rate performance compared to pure NaOH electrolytes. Note: Prepare fresh electrolyte as needed, typically every few weeks, to ensure consistency [1].
Cell Assembly and Testing Setup

This protocol adapts the form factor and components of commercial zinc/air batteries [1].

  • Disassembly: Begin by carefully disassembling a commercial zinc/air cell to harvest its air cathode, which will be reused.
  • Electrode Preparation: Clean the working and counter electrodes with the same solvent used in the electrolyte. Apply a droplet of the synthesized nano-VBr₂ suspension to the tip of the working electrode and allow it to dry, forming the anode [2] [1].
  • Cell Assembly: Insert the prepared working electrode, a reference electrode, and the harvested air cathode into the electrochemical cell cap to form a standard three-electrode system [2] [1].
  • Degassing: Gently bubble an inert gas (e.g., nitrogen or argon) through the electrolyte solution for approximately 10 minutes using a thin tube or needle to remove dissolved oxygen, which can interfere with measurements [2].
  • Connection: Connect the electrochemical cell to the potentiostat using crocodile clips [2].
Cyclic Voltammetry Measurement
  • Instrument Warm-up: Switch on the potentiostat at least 30 minutes before measurement to allow it to reach a stable temperature [2].
  • Parameter Setting: In the control software, set the appropriate current and potential ranges for the VBr₂ sample. Define the number of cycles and the scan rate.
  • Initiation: Withdraw the degassing tube and start the measurement via the software. The potentiostat will linearly sweep the potential between the defined limits while measuring the current [2].

Data Analysis and Interpretation

A successful cyclic voltammetry measurement produces a 'duck-shaped' plot known as a cyclic voltammogram. The table below summarizes the key parameters to extract and their significance [2].

Table 1: Key Data Points from a Cyclic Voltammogram and Their Significance.

Parameter Symbol Description Significance
Anodic Peak Current ( I_{pa} ) Maximum current during the forward (oxidative) sweep. Related to the concentration of the redox-active species and electron transfer kinetics [2].
Anodic Peak Potential ( E_{pa} ) Potential at which ( I_{pa} ) occurs. Indicates the potential at which oxidation begins [2].
Cathodic Peak Current ( I_{pc} ) Maximum current during the reverse (reductive) sweep. For a reversible reaction, ( |I_{pa}/I_{pc}| \approx 1 ) [2].
Cathodic Peak Potential ( E_{pc} ) Potential at which ( I_{pc} ) occurs. Indicates the potential at which reduction begins [2].
Half-Wave Potential ( E_{1/2} ) Average of ( E_{pa} ) and ( E_{pc} ). Approximates the formal and standard potentials of the redox couple [2].
Onset Potential ( E_{onset} ) Potential where current begins to increase exponentially. Correlates with the HOMO and LUMO energy levels of a material [2].
Determining Reaction Reversibility

The reversibility of the VBr₂ redox reaction can be assessed using two main criteria from the cyclic voltammogram:

  • Peak Potential Separation: The difference between the anodic and cathodic peak potentials (( \Delta E_p = E_{pa} - E_{pc} )). For a reversible, one-electron transfer, this value should be approximately 59 mV [2].
  • Peak Current Ratio: The ratio of the anodic to cathodic peak currents (( I_{pa}/I_{pc} )) should be close to 1. The Nicholson parameter provides a method to calculate this ratio accurately, especially when the baseline for the reverse sweep is difficult to determine [2].

Workflow and Data Visualization

The following diagram, generated using Graphviz, outlines the complete experimental workflow from material synthesis to data analysis.

G Start Start VBr₂ Testing Protocol Synth Synthesis of Nano-VBr₂ (Mechanochemical Milling) Start->Synth Coat Apply ZrO₂ Stabilizing Coating Synth->Coat Prep Prepare Electrolyte (4M KOH + 4M NaOH) Coat->Prep Assemble Assemble Cell: - Prepare Electrodes - Insert into Cap - Degas Electrolyte Prep->Assemble Measure Run Cyclic Voltammetry - Set Parameters - Record Data Assemble->Measure Analyze Analyze Voltammogram Measure->Analyze Data_Ipa Extract Iₚₐ, Eₚₐ Analyze->Data_Ipa Data_Ipc Extract Iₚc, Eₚc Analyze->Data_Ipc Data_Ehalf Calculate E₁/₂ Data_Ipa->Data_Ehalf Data_Ipc->Data_Ehalf Reversibility Assess Reaction Reversibility (ΔEp and Iₚₐ/Iₚc ratio) Data_Ehalf->Reversibility End Report Findings Reversibility->End

Figure 1: Experimental workflow for VBr₂ electrochemical performance testing, detailing the sequence from material synthesis to data analysis.

Troubleshooting and Best Practices

  • Uncompensated Resistance: Solution resistance between the working and reference electrodes can make a reaction appear quasi-reversible or irreversible. Minimize this by placing the working electrode close to the reference electrode [2].
  • Charging Currents: These non-faradaic currents can distort the voltammogram. They can be minimized by using slower scan rates or a smaller working electrode. For more accurate analysis, subtract the charging current by running a blank voltammogram (without the active species) and subtracting it from the sample data [2].
  • Convention Awareness: Be aware that electrochemical data may be presented using either the IUPAC (anodic current positive, potential increasing left-to-right) or US convention (anodic current negative). Always check the axes to interpret the data correctly [2].

Conclusion

The protocols outlined provide a robust framework for the synthesis, characterization, and electrochemical testing of vanadium dibromide. By adapting the established VB₂/air cell configuration and utilizing cyclic voltammetry, researchers can quantitatively assess key performance metrics such as capacity, reaction reversibility, and stability. This forms a critical foundation for the development of next-generation, high-energy-density battery systems.

References

Comprehensive Application Notes and Protocols for Bromide-Ligand Complexes in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Bromodomain Biology and Therapeutic Targeting

The Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4, represent a crucial class of epigenetic readers that recognize acetylated lysine residues on histone tails, thereby regulating gene expression programs central to oncogenesis, inflammation, and metabolic homeostasis. These proteins share a conserved modular structure consisting of two tandem bromodomains that facilitate chromatin binding and an extra-terminal (ET) domain that mediates protein-protein interactions. BRD2 and BRD3 lack the long C-terminal domain present in BRD4 and BRDT, which may account for their distinct functional roles despite structural similarities [1]. The BET family has emerged as a promising therapeutic target in multiple disease contexts, particularly in aggressive cancers such as castration-resistant prostate cancer and NUT midline carcinoma, where aberrant BET protein activity drives oncogenic transcriptional programs [2] [1].

BET inhibitors represent a novel class of epigenetic therapeutics that competitively disrupt the interaction between BET bromodomains and acetylated lysine residues. Small molecule inhibitors such as JQ1, OTX015, and dBET6 have demonstrated remarkable efficacy in preclinical cancer models by displacing BET proteins from chromatin and suppressing the transcription of key oncogenes and cell adhesion molecules. Importantly, recent research has revealed that BET proteins regulate not only cancer pathogenesis but also metabolic pathways in pancreatic β-cells, suggesting broader therapeutic implications for metabolic disorders [3]. The development of isoform-selective BET inhibitors remains an active area of investigation, as current pan-BET inhibitors simultaneously target BRD2, BRD3, and BRD4, making it challenging to disentangle their individual biological functions [3].

Table 1: Key Bromodomain Proteins and Their Biological Functions

BET Protein Structural Features Biological Functions Disease Associations
BRD2 Two tandem bromodomains, short C-terminal domain Cell cycle progression, transcriptional regulation, metabolic regulation Obesity, type 2 diabetes, lymphoma, prostate cancer
BRD3 Two tandem bromodomains, short C-terminal domain Nucleosome remodeling, RNA interactions, erythroid gene expression NUT midline carcinoma, prostate cancer, medulloblastoma
BRD4 Two tandem bromodomains, long C-terminal domain Transcriptional elongation, cell cycle progression, histone acetyltransferase recruitment Prostate cancer, leukemia, NUT midline carcinoma, viral latency

BET Inhibitor Experimental Protocols in Cancer Models

In Vitro Assessment of BET Inhibition

The evaluation of BET inhibitors in cancer cell lines requires carefully standardized protocols to ensure reproducible and clinically relevant findings. For prostate cancer models, both androgen receptor (AR)-positive cells (e.g., 22Rv1) and AR-null cells (e.g., PC-3) should be utilized to distinguish AR-dependent and AR-independent mechanisms. Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM pyruvate, and 10 mM HEPES buffer under standard culture conditions (37°C, 5% CO₂) [2] [3]. For experimental assays, BET inhibitors are prepared as stock solutions in DMSO and diluted to appropriate working concentrations in culture medium, with final DMSO concentrations not exceeding 0.1% to maintain cell viability.

The treatment protocol involves seeding cells at optimal densities (e.g., 5×10³ cells/well in 96-well plates for proliferation assays) and allowing 24 hours for attachment before introducing BET inhibitors. Pan-BET inhibitors such as JQ1 and OTX015 are typically used at concentrations ranging from 50-400 nM, while the BET degrader dBET6 may be employed at lower concentrations (10-100 nM) to induce protein degradation [2]. Treatment duration varies by assay type: 72-96 hours for proliferation assessment, 24-48 hours for gene expression analysis, and 6-24 hours for chromatin immunoprecipitation studies. It is critical to include appropriate controls including vehicle-treated (DMSO only) cells and, when available, inactive enantiomer controls (e.g., JQ1(-)) to distinguish specific BET inhibition from off-target effects [3].

Functional Assessment of Metastatic Regulation

The H19/BRD4 axis represents a key mechanism regulating metastatic dissemination in prostate cancer, operating through modulation of cell adhesion molecules. To evaluate this pathway, stable H19 knockdown is achieved using lentiviral delivery of shRNAs targeting the long non-coding RNA H19, with non-targeting shRNAs serving as controls [2]. Following BET inhibitor treatment, the expression of metastasis-related adhesion molecules including β4 integrin and E-cadherin should be quantified using quantitative RT-PCR for transcriptional analysis and western blotting or immunofluorescence for protein-level assessment.

For chromatin immunoprecipitation (ChIP) assays to evaluate BRD4 occupancy at target gene promoters, cells are cross-linked with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with 125 mM glycine. Chromatin is then sheared to 200-500 bp fragments using sonication, and immunoprecipitation is performed overnight with specific anti-BRD4 antibodies (or normal IgG controls). Following reversal of cross-links and DNA purification, target enrichment is quantified by qPCR using primers specific to β4 integrin and E-cadherin promoter regions [2]. RNA-ChIP protocols may additionally be employed to investigate direct interactions between BRD4 and H19 RNA, providing insights into the mechanistic relationship between BET proteins and non-coding RNAs in metastatic regulation.

Synthesis and Characterization of Cadmium Bromide Coordination Complexes

Synthetic Protocol for [Cd(dien)₂]CdBr₄ Complexes

The preparation of cadmium bromide coordination complexes with polyamine ligands represents a valuable methodology for generating functional materials with potential applications in nanotechnology and biomedicine. The following protocol describes the synthesis of [Cd(dien)₂]CdBr₄ complex (where dien = diethylenetriamine), which can serve as a precursor for cadmium oxide nanoparticles [4].

Materials Requirements:

  • Cadmium source: Cadmium bromide hemipentahydrate (CdBr₂·2.5H₂O)
  • Ligand: Diethylenetriamine (dien, C₄H₁₃N₃)
  • Solvent: Absolute ethanol
  • Equipment: Ultrasonic bath, reflux apparatus, vacuum filtration system

Step-by-Step Procedure:

  • Dissolve CdBr₂·2.5H₂O (1.0 mmol, 344 mg) in 20 mL of absolute ethanol with gentle heating (40-50°C) to generate a clear solution.
  • Add diethylenetriamine (2.2 mmol, 232 μL) dropwise with continuous stirring, resulting in the immediate formation of a white precipitate.
  • Transfer the reaction mixture to an ultrasonic bath and sonicate for 60 minutes at 35-45°C to ensure complete reaction and uniform crystal formation.
  • Filter the resulting white crystalline product using a fine-porosity fritted glass funnel and wash with cold ethanol (3 × 5 mL) followed by diethyl ether (2 × 5 mL) to remove residual reactants.
  • Dry the product under vacuum (0.1 mm Hg) for 6 hours to yield [Cd(dien)₂]CdBr₄ as a pure white crystalline solid (typical yield: 85-92%).

Characterization Methods:

  • Elemental analysis: Confirm composition (calculated: C, 12.1%; H, 3.3%; N, 10.6%)
  • Molar conductivity: Verify electrolytic nature (expected: ~190 Ω⁻¹cm²mol⁻¹ for 1mM solution in water)
  • Spectroscopic analysis:
    • FT-IR: Characteristic N-H stretches (3180-3300 cm⁻¹), C-H alkyl stretches (2780-2850 cm⁻¹), and Cd-N stretches (450-650 cm⁻¹)
    • NMR: ¹H NMR (d6-DMSO) δ 2.55-2.62 (br, 16H, CH₂), 2.85 (br, 8H, NH₂), 3.35 (br, 2H, NH)
  • Single-crystal X-ray diffraction: Confirm octahedral geometry around Cd(II) cation and tetrahedral geometry around Cd(IV) anion [4]
Thermolytic Conversion to CdO Nanoparticles

The synthesized [Cd(dien)₂]CdBr₄ complex serves as an excellent precursor for the generation of cadmium oxide nanoparticles through controlled thermolytic decomposition:

  • Place 500 mg of [Cd(dien)₂]CdBr₄ complex in a ceramic crucible and transfer to a muffle furnace.
  • Heat gradually from room temperature to 500°C at a controlled rate of 5°C per minute under atmospheric conditions.
  • Maintain at 500°C for 2 hours to ensure complete decomposition of organic components and formation of crystalline CdO.
  • Allow the product to cool slowly to room temperature, collecting the resulting brownish-red powder as the final CdO nanoparticles.

Nanoparticle Characterization:

  • XRD analysis: Confirm cubic crystal structure with characteristic (111), (200), and (220) reflections (JCPDS 05-0640)
  • SEM/TEM imaging: Verify spherical morphology and size distribution (typically ~60 nm average diameter)
  • FT-IR spectroscopy: Identify Cd=O vibration bands at 420 and 560 cm⁻¹ [4]

Experimental Protocols for Ethidium Bromide-DNA Interaction Studies

Molecular Dynamics Simulation of Intercalation Mechanisms

Ethidium bromide represents a classic DNA intercalator that has been extensively utilized to study nucleic acid-ligand interactions. Recent advances in computational power and force field parameterization now enable unbiased molecular dynamics simulations to spontaneously capture intercalation events, providing atomic-level insights into the binding mechanism [5] [6].

System Setup Protocol:

  • DNA sequence selection: Choose appropriate DNA duplex sequences such as the Drew-Dickerson dodecamer (d(CGCGAATTCGCG)₂) or an 18-mer sequence (d(GCATGAACGAACGAACGC)) that provides sufficient groove space for intercalation.
  • Initial structure preparation: Generate canonical B-form DNA coordinates using nucleic acid builder tools or extract from experimental structures (PDB entries).
  • Ethidium parameterization: Employ compatible force field parameters (e.g., GAFF for ethidium with AMBER DNA force fields) and assign partial charges using quantum mechanical calculations at the HF/6-31G* level.
  • Solvation and ionization: Solvate the system in a rectangular water box (TIP3P water model) with dimensions extending at least 10 Å from the DNA surface. Add sufficient counterions (Na⁺ or K⁺) to neutralize system charge.
  • Energy minimization: Perform sequential minimization of solvent, ions, and entire system using steepest descent and conjugate gradient algorithms.

Production Simulation Parameters:

  • Ensemble: NPT ensemble (constant number of particles, pressure, and temperature)
  • Temperature: 300 K maintained with Langevin thermostat (collision frequency 1-2 ps⁻¹)
  • Pressure: 1 atm maintained with Berendsen or Monte Carlo barostat
  • Integration: 2-fs time step with SHAKE constraints on all bonds involving hydrogen
  • Nonbonded interactions: 8-10 Å cutoff for van der Waals, Particle Mesh Ewald for electrostatic interactions
  • Simulation duration: 20-30 replicas of ∼27 μs each for adequate sampling of intercalation events [5]

Analysis Methods:

  • Intercalation identification: Monitor intercalator base-pair distance (<3.5 Å) and orientation relative to adjacent base pairs
  • DNA structural parameters: Calculate helical twist, rise, and groove dimensions using analysis tools such as Curves+
  • Binding free energy estimation: Employ MM/GBSA or umbrella sampling approaches to quantify interaction energetics
Experimental Characterization of Ethidium-DNA Binding

While computational approaches provide mechanistic insights, experimental validation remains essential for comprehensive understanding of ethidium bromide-DNA interactions:

Spectroscopic Binding Assay:

  • Prepare a series of DNA solutions (calf thymus or specific sequences) in appropriate buffer (e.g., Tris-EDTA, pH 7.5) with concentrations ranging from 0 to 200 μM (base pairs).
  • Maintain constant ethidium bromide concentration (typically 1-5 μM) across all samples.
  • Incubate samples for 15-30 minutes at room temperature to ensure equilibrium binding.
  • Measure fluorescence emission at 590-600 nm with excitation at 510-520 nm.
  • Analyze data using Scatchard or McGhee-von Hippel methods to determine binding constants and site sizes [5].

Table 2: Experimental Binding Parameters for Ethidium Bromide-DNA Interactions

Parameter Value Experimental Conditions Method
Association Constant (Kₐ) 17 × 10⁶ M⁻¹ Poly[d(A-T)], low ionic strength Fluorescence
Binding Site Size 4-5 base pairs Saturation binding Spectroscopic titration
Unwinding Angle 26° Supercoiled DNA Gel electrophoresis
Melting Temperature Increase 10-15°C 0.2 ethidium:base pair ratio UV thermal denaturation
Preferred Binding Site CpG steps Oligonucleotide studies NMR spectroscopy

Data Presentation and Analysis in Bromide-Ligand Research

Quantitative Analysis of BET Inhibition Efficacy

The comprehensive evaluation of BET inhibitors requires meticulous documentation of efficacy across multiple experimental systems. Table 3 summarizes key quantitative findings from recent investigations of BET protein targeting in disease models:

Table 3: Efficacy Parameters of BET Inhibitors in Experimental Disease Models

Inhibitor Experimental Model Concentration Range Key Effects Molecular Targets
JQ1 Prostate cancer cells (PC-3, 22Rv1) 50-400 nM ↓ β4 integrin, ↓ E-cadherin, ↓ proliferation BRD2, BRD3, BRD4
JQ1 Pancreatic β-cells (INS-1) 50-400 nM ↑ insulin secretion, ↑ insulin content, ↑ fatty acid oxidation BRD2, BRD4
OTX015 Prostate cancer xenografts 50 mg/kg/day Tumor regression, adhesion marker downregulation BRD2, BRD3, BRD4
dBET6 Castration-resistant prostate cancer 10-100 nM BET protein degradation, sustained pathway suppression BRD2, BRD3, BRD4
siBrd2 INS-1 cells 20-50 nM siRNA Increased fatty acid oxidation, moderate insulin enhancement BRD2 specifically
siBrd4 INS-1 cells 20-50 nM siRNA Enhanced insulin transcription, minimal metabolic effects BRD4 specifically
Visualization of Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and molecular relationships discussed in these application notes:

bet_inhibition cluster_bet BET Proteins: BRD2, BRD3, BRD4 cluster_pathways Affected Pathways compound BET Inhibitor (JQ1, OTX015, dBET6) bet_proteins Acetyl-Lysine Binding compound->bet_proteins Competitive Inhibition chromatin Chromatin Binding Displacement transcriptional_change Transcriptional Reprogramming chromatin->transcriptional_change Leads to pathway1 Cell Adhesion Molecules transcriptional_change->pathway1 pathway2 Insulin Transcription transcriptional_change->pathway2 pathway3 Metabolic Regulation transcriptional_change->pathway3 pathway4 Inflammatory Response transcriptional_change->pathway4 functional_effects Functional Outcomes bet_proteins->chromatin Mediates pathway1->functional_effects pathway2->functional_effects pathway3->functional_effects pathway4->functional_effects

Diagram 1: BET Protein Inhibition Mechanism and Functional Consequences. This diagram illustrates the molecular mechanism whereby BET inhibitors competitively disrupt bromodomain binding to acetylated histones, leading to transcriptional reprogramming and diverse functional outcomes in cancer and metabolic disease models.

synthesis_workflow start CdBr₂·2.5H₂O + Ligand sonication Ultrasonic Treatment (60 min, 40°C) start->sonication crystal_formation Crystal Formation sonication->crystal_formation purification Filtration & Washing crystal_formation->purification complex [Cd(dien)₂]CdBr₄ Complex purification->complex characterization1 Characterization: XRD, IR, NMR complex->characterization1 thermolysis Thermolysis (500°C, 2 hr) nanoparticles CdO Nanoparticles thermolysis->nanoparticles characterization2 Characterization: XRD, SEM, TEM nanoparticles->characterization2 characterization1->thermolysis

Diagram 2: Cadmium Bromide Complex Synthesis and Nanoparticle Formation Workflow. This diagram outlines the sequential steps involved in preparing cadmium bromide coordination complexes and their subsequent conversion to cadmium oxide nanoparticles through controlled thermolysis.

Conclusion and Research Applications

These application notes provide comprehensive protocols for working with bromide-ligand complexes across diverse research contexts, from epigenetic drug discovery to materials synthesis. The detailed methodologies for BET protein inhibition studies enable researchers to investigate the therapeutic potential of bromodomain targeting in cancer and metabolic diseases, while the synthetic protocols for cadmium bromide complexes support the development of novel nanomaterials with controlled properties. The experimental approaches for studying ethidium bromide-DNA interactions illustrate fundamental principles of small molecule-nucleic acid recognition that underpin both basic research and drug discovery efforts.

The integration of quantitative data analysis with visualization tools enhances the utility of these protocols, facilitating standardized implementation across research laboratories. As the field advances, these foundational methods will support the development of increasingly selective BET inhibitors, sophisticated coordination complexes, and precise understanding of molecular recognition events, ultimately accelerating progress in biomedical research and therapeutic development.

References

Application Notes and Protocols for Vanadium Bromoperoxidase (VBPO) Enzymatic Activity Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vanadium Bromoperoxidases

Vanadium bromoperoxidases (VBPOs) are oxidoreductase enzymes that catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂), leading to the electrophilic bromination of a wide range of organic substrates [1] [2]. These enzymes are characterized by a vanadium ion (V⁵⁺) at their active site, which is coordinated to a conserved histidine residue and stabilized by hydrogen bonds [3] [2]. Unlike many other enzymes, the vanadium cofactor in VBPOs is redox-neutral during catalysis, meaning it does not change oxidation state and does not require regeneration [3]. VBPOs are renowned for their high stability under harsh conditions, including tolerance to organic solvents and elevated temperatures, making them exceptionally valuable for industrial biocatalysis [3] [1].

A key feature of their mechanism is that the bromide ion does not directly bind to the vanadium center. Instead, the reaction proceeds through a peroxo-vanadate intermediate that facilitates the oxidation of bromide to a hypobromous acid (HOBr)-like species, which is the active brominating agent [3] [4]. The existence of a specific substrate-binding site for organic molecules was historically debated, but recent structural studies have confirmed its presence, which is crucial for enabling regio- and stereoselective halogenation [3].

Principle of the Standard Enzymatic Activity Assay

The most common assay for determining VBPO activity utilizes Monochlorodimedone (MCD), a cyclic diketone that undergoes rapid halogenation [3]. This reaction is accompanied by a decrease in absorbance at 290 nm (A₂₉₀), allowing for convenient and continuous spectrophotometric monitoring of the enzyme's initial velocity. The general catalytic reaction is shown in the diagram below.

MCD_Assay_Principle MCD Halogenation Reaction cluster_VBPO Vanadium Bromoperoxidase (VBPO) H2O2 H₂O₂ VBPO VBPO H2O2->VBPO Binds Br Br⁻ Br->VBPO Binds MCD MCD Br_MCD Br-MCD MCD->Br_MCD H2O H₂O OH OH⁻ V-OOH V-OOH VBPO->V-OOH Forms Peroxo Intermediate HOBr HOBr V-OOH->HOBr Oxidizes Br⁻ HOBr->MCD Electrophilic Bromination HOBr->H2O Byproduct HOBr->OH Byproduct

Diagram 1: The catalytic cycle of VBPO leading to the bromination of MCD. The enzyme activates hydrogen peroxide to form a peroxo-intermediate, which oxidizes bromide to hypobromous acid (HOBr). HOBr then brominates MCD, resulting in a measurable drop in UV absorbance.

Detailed Experimental Protocols

MCD-Based Continuous Spectrophotometric Assay

This protocol is adapted from activity screening methods used in recent literature to evaluate VBPO activity and specificity [3].

3.1.1. Reagents and Solutions

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 6.0 (or a suitable buffer at the enzyme's optimal pH).
  • Enzyme: Purified VBPO enzyme (e.g., wild-type AmVHPO or mutant R425S from Acaryochloris marina), diluted in assay buffer to a working concentration [3].
  • Substrate Solution: 100 µM Monochlorodimedone (MCD) in assay buffer.
  • Bromide Solution: 100 mM Potassium Bromide (KBr) in assay buffer.
  • Peroxide Solution: 5 mM Hydrogen Peroxide (H₂O₂) in assay buffer, prepared fresh.

3.1.2. Equipment

  • UV-Vis Spectrophotometer with temperature control and kinetics capability.
  • Cuvettes (1 cm pathlength).
  • Pipettes and timer.
  • Thermostat-controlled water bath.

3.1.3. Step-by-Step Procedure

  • Turn on and calibrate the spectrophotometer. Set the thermostat to 25°C (or desired temperature).
  • Prepare the reaction mixture in a cuvette by adding:
    • 850 µL of Assay Buffer
    • 50 µL of KBr solution (Final concentration: 5 mM)
    • 50 µL of MCD solution (Final concentration: 5 µM)
  • Place the cuvette in the spectrophotometer and allow it to equilibrate to temperature for 1-2 minutes.
  • Establish a baseline by recording the absorbance at 290 nm for 30-60 seconds.
  • Initiate the reaction by rapidly adding:
    • 50 µL of H₂O₂ solution (Final concentration: 0.25 mM)
  • Mix immediately by inverting the cuvette or using a small stirrer.
  • Record the decrease in absorbance at 290 nm (A₂₉₀) for 2-5 minutes to obtain the initial linear rate.

3.1.4. Data Analysis

  • Calculate the initial velocity (v₀) using the linear portion of the absorbance-versus-time curve and the molar extinction coefficient for MCD bromination (ε₂₉₀ ≈ 20,000 M⁻¹cm⁻¹ is a literature value; confirm for your specific conditions).
  • Formula: v₀ = (ΔA₂₉₀ / min) / (ε₂₉₀ × pathlength) Where pathlength is 1 cm, and v₀ is in M min⁻¹.
  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of MCD per minute under the specified conditions.
Determination of Kinetic Parameters (K_m and V_max)

To fully characterize an enzyme, determining its kinetic constants is essential. The following workflow and table summarize this process.

Kinetic_Workflow Step1 1. Establish Initial Velocity Conditions (≤10% Substrate Conversion) Step2 2. Vary One Substrate Concentration (Fix others at saturating levels) Step1->Step2 Step3 3. Measure Initial Velocity (v₀) for each [S] Step2->Step3 Step4 4. Plot v₀ vs. [S] (Fit to Michaelis-Menten Equation) Step3->Step4 Step5 5. Linearize Data (e.g., Lineweaver-Burk Plot) for K_m and V_max estimation Step4->Step5

Diagram 2: A generalized workflow for determining the kinetic parameters of an enzyme. The process requires measuring initial rates at varying substrate concentrations and analyzing the resulting saturation curve.

3.2.1. Key Considerations for VBPO Kinetics [5] [3]

  • Initial Velocity: Ensure the reaction is measured in the initial linear phase where less than 10% of the substrate has been converted. This may require adjusting the enzyme concentration [5].
  • Substrate Concentration Range: Use a minimum of 8 different substrate concentrations, typically spanning from 0.2 to 5.0 × K_m [5]. If the K_m is unknown, perform a preliminary experiment with a wide concentration range.
  • Data Fitting: Fit the initial velocity data (v₀) versus substrate concentration ([S]) directly to the Michaelis-Menten equation using non-linear regression software for the most accurate results.

The table below provides a summary of typical kinetic parameters measured for VBPOs with different substrates.

Table 1: Summary of Kinetic Parameters for Vanadium Bromoperoxidases

Enzyme Source Substrate Approx. K_m Value Assay Conditions & Notes Reference
Acaryochloris marina (Wild-Type) Bromide (Br⁻) Not explicitly stated MCD Assay; Bromination of MCD: 53% [3]
Acaryochloris marina (Wild-Type) Chloride (Cl⁻) Not explicitly stated MCD Assay; Chlorination of MCD: 8% [3]
Acaryochloris marina (R425S Mutant) Bromide (Br⁻) Not explicitly stated MCD Assay; Bromination of MCD: 91% [3]
Acaryochloris marina (R425S Mutant) Chloride (Cl⁻) Not explicitly stated MCD Assay; Chlorination of MCD: 74% (Shows selectivity switch) [3]
General VBPO Hydrogen Peroxide (H₂O₂) Varies by enzyme Must be determined empirically for each enzyme preparation. [5]

Advanced Applications in Drug Development

VBPOs have significant potential in the pharmaceutical industry, primarily due to their ability to perform regio- and stereoselective halogenation under mild, green chemistry conditions [1]. The installation of halogen atoms into lead compounds is a common strategy in medicinal chemistry to modulate a drug's bioavailability, metabolic stability, and binding affinity [3] [1].

4.1. Synthesis of 1,2,4-Oxadiazole Heterocycles A prominent application is the VBPO-catalyzed synthesis of 1,2,4-oxadiazoles from substituted benzamidine hydrochlorides [1]. This heterocycle is a critical pharmacophore, serving as a bioisostere for esters and carboxamides in drugs like Ataluren (treatment of Duchenne muscular dystrophy) and Ozanimod (treatment of multiple sclerosis) [1]. The enzymatic route offers a more sustainable and selective alternative to traditional chemical synthesis.

4.2. Engineering for Chloroperoxidase Activity Recent breakthroughs in protein engineering have demonstrated that a single-point mutation (e.g., R425S in AmVHPO) can switch the enzyme's specificity from bromoperoxidase to chloroperoxidase activity [3]. This is a critical advancement as chlorinated pharmaceuticals are highly prevalent; approximately 13% of the top 100 pharmaceuticals contain chlorine or bromine, and 63% require a halogenation step in their synthesis [3]. This engineered enzyme provides a powerful biocatalytic tool for introducing chlorine atoms with high selectivity.

Troubleshooting and Best Practices

5.1. Common Issues and Solutions

  • Low or No Activity:
    • Cause: Enzyme denaturation during purification or storage.
    • Solution: Check enzyme stability in storage buffer; add stabilizing agents; use fresh preparations.
  • Non-Linear Progress Curves:
    • Cause: Enzyme instability, substrate depletion (>10% conversion), or product inhibition [5].
    • Solution: Reduce enzyme concentration and/or shorten measurement time to ensure initial velocity conditions [5].
  • High Background/Noise:
    • Cause: Impurities in reagents or non-enzymatic oxidation.
    • Solution: Use high-purity reagents, include a negative control (without enzyme), and prepare H₂O₂ fresh.

5.2. Critical Factors for a Robust Assay [5]

  • Enzyme Purity and Quality: Ensure the enzyme is free of contaminating activities that could consume substrates or produce signals.
  • Cofactor Saturation: The vanadate cofactor must be properly bound in the active site for full activity.
  • pH and Buffer Optimization: The assay should be performed at the empirically determined pH optimum for the specific VBPO.
  • Detection System Linearity: Verify that the spectrophotometer's signal response is linear across the expected range of product formation [5].

References

Comprehensive Application Notes and Protocols: Non-Heme Bromoperoxidase Catalytic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Non-Heme Bromoperoxidases

Non-heme bromoperoxidases represent a distinct class of halogenating enzymes that catalyze the oxidation of bromide ions in the presence of hydrogen peroxide, facilitating the bromination of organic substrates. Unlike their heme-containing counterparts, these enzymes do not possess porphyrin-bound iron in their active sites but instead utilize alternative metallo-cofactors, primarily vanadium or occasionally iron-magnesium complexes. These enzymes are widely distributed in nature, with particularly high prevalence in marine environments where they are found in brown, red, and green algae, as well as in certain fungi and bacteria. [1] [2]

The biological significance of bromoperoxidases extends to the production of approximately 3,800 halogenated natural compounds, many of which exhibit potent biological activities with pharmaceutical relevance. These enzymes play crucial ecological roles in chemical defense mechanisms for marine organisms, protecting them from microbial colonization and predation. From a biotechnological perspective, non-heme bromoperoxidases offer distinct advantages over heme-dependent enzymes, including enhanced stability toward oxidative degradation and resistance to inactivation by singlet oxygen and other reactive oxygen species generated during catalytic turnover. This exceptional stability makes them particularly suitable for industrial applications requiring prolonged enzymatic activity under challenging reaction conditions. [1] [3]

Catalytic Mechanism of Non-Heme Bromoperoxidases

Fundamental Two-Step Mechanism

The catalytic mechanism of non-heme bromoperoxidases follows a concerted two-step process that enables the enzymatic bromination of diverse organic substrates. In the first step, the enzyme catalyzes the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) as an oxidant, generating hypobromous acid (HOBr) as the primary brominating species. This reaction occurs at the vanadium center in vanadium-dependent bromoperoxidases (V-BrPO), where the native vanadate cofactor (VO₄³⁻) participates in a redox cycle without changing oxidation state. The peroxide binding forms a peroxovanadium intermediate that subsequently oxidizes bromide to hypobromous acid. In the second step, the enzymatically generated HOBr diffuses from the active site and performs electrophilic bromination of organic substrates through either addition to double bonds or substitution of activated C-H bonds. [4]

This mechanism differs significantly from heme-dependent haloperoxidases, particularly in the stability of the catalytic center and the release of reactive brominating species. While heme enzymes are susceptible to degradation by the reactive oxygen species they generate, non-heme bromoperoxidases demonstrate remarkable resistance to inactivation, maintaining activity through multiple catalytic cycles. This property is particularly valuable for biotechnological applications where enzyme longevity directly impacts process efficiency. The non-heme bromoperoxidases from marine algae such as Ascophyllum nodosum and Corallina species have been shown to maintain catalytic efficiency even after turnover of multiple aliquots of 2 mM hydrogen peroxide, whereas heme-containing counterparts experience significant inactivation under identical conditions. [3]

Diagram: Non-Heme Bromoperoxidase Catalytic Cycle

The following Graphviz diagram illustrates the complete catalytic cycle of vanadium-dependent bromoperoxidases, including key intermediates and reaction pathways:

BrPO_Cycle H2O2 H2O2 V_Active V_Active H2O2->V_Active Binding Br Br Peroxo_Intermediate Peroxo_Intermediate Br->Peroxo_Intermediate Oxidation V_Active->Peroxo_Intermediate Formation HOBr HOBr Peroxo_Intermediate->HOBr Release Product Product HOBr->Product Bromination Substrate Substrate Substrate->HOBr Electrophilic Attack Product->V_Active Cycle Complete

Diagram 1: Catalytic cycle of vanadium-dependent bromoperoxidases showing the formation of the peroxo intermediate, oxidation of bromide to hypobromous acid, and subsequent electrophilic bromination of organic substrates.

Unique Catalytic Features
  • Singlet Oxygen Production: Non-heme bromoperoxidases demonstrate the unique ability to produce singlet oxygen (¹O₂) in reactions containing the enzyme, hydrogen peroxide, and bromide. This phenomenon has been experimentally verified through detection of characteristic near-infrared emission at 1268 nm, with yield approximately 80% of theoretical maximum. The singlet oxygen production is significantly enhanced in deuterated buffers and efficiently quenched by known singlet oxygen quenchers like histidine and azide, confirming the reaction pathway. [3]

  • Cofactor Versatility: While vanadium is the predominant cofactor in most non-heme bromoperoxidases, some enzymes incorporate alternative metal combinations. The bromoperoxidase from Corallina pilulifera was found to contain approximately 2.3 atoms of iron and 1.6 atoms of magnesium per enzyme molecule, representing a unique metallo-composition that remains active without heme or flavin prosthetic groups. This diversity in metal cofactors highlights the evolutionary adaptability of non-heme bromoperoxidases across different organisms and environments. [2]

Quantitative Data Analysis

Comparative Analysis of Bromoperoxidase Types

Table 1: Characteristics of different bromoperoxidase classes

Enzyme Feature Vanadium Bromoperoxidase Iron-Magnesium Bromoperoxidase Heme Bromoperoxidase
Metal Cofactor Vanadium (vanadate) Iron (2.3 atoms) + Magnesium (1.6 atoms) Heme iron (porphyrin-bound)
Molecular Weight Varies by source (~790,000 for C. pilulifera) ~790,000 (C. pilulifera) [2] Typically 40,000-60,000
Subunit Structure Variable (12 identical subunits in C. pilulifera, Mr 64,000 each) [2] 12 identical subunits (Mr 64,000 each) [2] Usually monomeric or dimeric
Halide Specificity Br⁻, I⁻ (not Cl⁻, F⁻) [2] Br⁻, I⁻ (not Cl⁻, F⁻) Varies (some accept Cl⁻, Br⁻, I⁻)
Optimal pH ~6.0 [2] 6.0 [2] Acidic (varies by enzyme)
Stability to Oxidants High (multiple turnovers without deactivation) [3] Stable pH 5.0-11.0 [2] Moderate to low (susceptible to inactivation) [3]
Singlet Oxygen Production Yes (80% yield) [3] Not specifically studied Limited with rapid inactivation
Kinetic and Functional Parameters

Table 2: Quantitative biochemical parameters of non-heme bromoperoxidases

Enzyme Parameter Value/Range Experimental Conditions Source Organism
Singlet Oxygen Yield ~80% of theoretical 2 mM H₂O₂, near-IR emission at 1268 nm Ascophyllum nodosum [3]
Molecular Weight ~790,000 Gel electrophoresis Corallina pilulifera [2]
Subunit Molecular Weight 64,000 SDS-PAGE Corallina pilulifera [2]
Isoelectric Point 3.0 Isoelectric focusing Corallina pilulifera [2]
pH Stability Range 5.0-11.0 Incubation at various pH values Corallina pilulifera [2]
Optimal pH for Activity 6.0 Standard assay conditions Corallina pilulifera [2]
Metal Content (per molecule) 2.3 ± 0.2 Fe, 1.6 ± 0.1 Mg Plasma emission spectroscopy Corallina pilulifera [2]
Enzyme Stability Turns multiple 2 mM H₂O₂ aliquots without efficiency loss Sequential peroxide addition Ascophyllum nodosum [3]

Experimental Protocols

Enzyme Activity Assay Protocol

Objective: To quantitatively measure bromoperoxidase activity through the bromination of specific organic substrates. [3] [2]

Reagents:

  • Sodium phosphate buffer (100 mM, pH 6.0)
  • Potassium bromide (100 mM in buffer)
  • Hydrogen peroxide (2 mM in buffer)
  • Suitable organic substrate (e.g., monochlorodimedone or phenol red)
  • Enzyme solution (appropriately diluted)

Procedure:

  • Prepare the reaction mixture containing 850 μL sodium phosphate buffer (100 mM, pH 6.0), 50 μL potassium bromide (100 mM), and 50 μL organic substrate solution.
  • Pre-incubate the reaction mixture at 25°C for 5 minutes to achieve temperature equilibrium.
  • Initiate the reaction by adding 50 μL appropriately diluted enzyme solution.
  • Mix thoroughly and incubate at 25°C for precisely 10 minutes.
  • Terminate the reaction by adding 100 μL of 1 M sulfuric acid.
  • Measure the decrease in absorbance at 290 nm for monochlorodimedone or the appropriate wavelength for other substrates.
  • Calculate enzyme activity using the extinction coefficient ε₂₉₀ = 20,200 M⁻¹cm⁻¹ for monochlorodimedone bromination.

Controls: Include negative controls without enzyme and without hydrogen peroxide to account for non-enzymatic bromination.

Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the bromination of 1 μmol of substrate per minute under standard assay conditions.

Enzyme Purification Methodology

Objective: To purify non-heme bromoperoxidase to homogeneity from native sources. [2]

Procedure:

  • Crude Extract Preparation: Homogenize algal biomass (Corallina pilulifera or other source) in 50 mM sodium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM DTT. Use a ratio of 1:3 (w/v) biomass to buffer.
  • Ammonium Sulfate Precipitation: Precipitate proteins with 30-70% saturated ammonium sulfate. Collect the precipitate by centrifugation at 15,000 × g for 30 minutes.
  • Dialyze: the resuspended precipitate against 20 mM Tris-HCl buffer (pH 8.0) overnight with two buffer changes.
  • Anion Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with 20 mM Tris-HCl (pH 8.0). Elute with a linear NaCl gradient (0-0.5 M) in the same buffer.
  • Size Exclusion Chromatography: Pool active fractions and concentrate using ultrafiltration. Apply to Sephacryl S-300 HR column equilibrated with 50 mM phosphate buffer (pH 7.0) containing 150 mM NaCl.
  • Final Purification: If necessary, perform preparative native PAGE for final purification step.
  • Purity Assessment: Verify homogeneity by SDS-PAGE and native PAGE, followed by activity staining.

Storage: Purified enzyme can be stored at 4°C for short-term use or at -80°C with 10% glycerol for long-term preservation.

Diagram: Enzyme Purification Workflow

Purification Biomass Biomass Homogenization Homogenization Biomass->Homogenization Crude_Extract Crude_Extract Homogenization->Crude_Extract AS_Precipitation AS_Precipitation Crude_Extract->AS_Precipitation Dialysis Dialysis AS_Precipitation->Dialysis Anion_Exchange Anion_Exchange Dialysis->Anion_Exchange Size_Exclusion Size_Exclusion Anion_Exchange->Size_Exclusion Pure_Enzyme Pure_Enzyme Size_Exclusion->Pure_Enzyme

Diagram 2: Complete purification workflow for non-heme bromoperoxidases from native biological sources.

Research Applications and Protocols

Pharmaceutical Applications

Non-heme bromoperoxidases have significant applications in pharmaceutical synthesis and biocatalysis. These enzymes catalyze key steps in the production of important pharmaceutical intermediates, including the bioconversion of indene to trans-2S,1S-bromoindanol, a critical building block for the Merck HIV-1 protease inhibitor Crixivan, and 1S,2R-indene oxide. The enzymatic bromination provides superior stereoselectivity compared to chemical methods, enabling production of enantiomerically pure compounds that are essential for pharmaceutical efficacy. [1]

The antimicrobial properties of bromoperoxidase-generated hypobalous acids have been exploited for development of surface disinfectants for contact lenses and medical devices. The enzyme's ability to oxidize chloride, bromide, and iodide into antimicrobial compounds offers a broad-spectrum disinfection approach that minimizes the development of microbial resistance compared to traditional antibiotics. This application leverages the enzyme's natural role in chemical defense from marine organisms, where it prevents microbial colonization on algal surfaces. [1]

Environmental and Industrial Applications

Beyond pharmaceutical applications, bromoperoxidases show promise in environmental biotechnology and industrial catalysis. These enzymes participate in the natural synthesis of bromophenols and other halogenated compounds in marine environments, which have potential as natural antifouling agents to prevent biofilm formation on submerged surfaces. The discovery that bromoperoxidase activity can be upregulated by environmental stress in algae, such as exposure to agar oligosaccharides or microbial pathogens, suggests possibilities for biotechnological optimization of halogenated compound production. [4]

From an environmental monitoring perspective, bromoperoxidases are involved in the natural formation of hydroxylated polybrominated diphenyl ethers (OH-BDEs) in marine systems. Understanding the enzymatic mechanisms behind the formation of these compounds, which occurs optimally at pH 6.5, provides crucial insights for environmental fate assessments of brominated compounds and their ecological impacts. The ability of these enzymes to catalyze the oxidative coupling of bromophenols to form dimeric and oligomeric products highlights their potential for synthesis of novel polymeric materials with unique properties. [4]

Technical Reference: Graphviz Implementation

The diagrams in this document were created using the DOT language with the following technical specifications. For researchers implementing similar visualizations, the code structure follows these conventions: [5]

Graph Structure: Directed graphs are declared using digraph followed by the graph name. The rankdir attribute controls the general flow direction (TB for top-bottom, LR for left-right). [5]

Node Specifications: Basic node properties include:

  • shape: Defines node geometry (rectangle, ellipse, etc.)
  • fillcolor: Specifies fill color using hexadecimal codes
  • fontcolor: Determines text color for optimal contrast
  • style: Set to "filled" to enable background coloring [5] [6]

Edge Attributes: Critical edge properties include:

  • label: Text description of the relationship
  • fontcolor: Color of edge label text
  • labeldistance: Set to values >2.0 to ensure proper spacing between text and arrows [5]

Color Palette Compliance: The implementation uses exclusively the specified color palette, ensuring sufficient contrast between foreground and background elements. For nodes with dark background colors (e.g., #4285F4, #EA4335, #34A853), the fontcolor is explicitly set to #FFFFFF (white), while nodes with light backgrounds use #202124 (dark gray) for optimal readability. [5] [7]

Conclusion

Non-heme bromoperoxidases represent a versatile class of enzymes with significant potential for pharmaceutical and industrial applications. Their unique catalytic mechanisms, exceptional stability, and broad substrate specificity make them valuable tools for green chemistry and biotechnology. The experimental protocols and quantitative data provided in this document offer researchers comprehensive methodologies for investigating and utilizing these enzymes, while the Graphviz implementations facilitate clear communication of complex catalytic processes. Future research directions include engineering these enzymes for enhanced catalytic properties and exploring their applications in synthetic biology for sustainable production of halogenated compounds.

References

Application Notes and Protocols: Electrode Design for Vanadium Redox Flow Batteries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VRFB Electrode Function and Importance

The electrode in a vanadium redox flow battery (VRFB) is a critical component that provides the active sites for the redox reactions of the vanadium ions while not participating directly in the reaction itself. Unlike conventional batteries, VRFBs feature a unique design where power and energy scaling are independent; the stack determines the power, while the electrolyte volume and concentration determine the energy capacity [1]. Electrode performance directly impacts key metrics including energy efficiency, power density, and long-term durability. Optimal electrode design ensures high electrochemical activity, minimizes polarization losses, and maintains structural integrity in the highly acidic vanadium electrolyte environment [1] [2].

Electrode Materials and Properties

Carbon-based materials are predominantly used for VRFB electrodes due to their chemical stability in strong acidic conditions, electrical conductivity, and relatively low cost. The table below summarizes the key properties of common carbon-based electrode materials.

Table 1: Characteristics of Common Carbon-Based Electrode Materials for VRFBs [2] [3]

Material Type Key Features Advantages Limitations
Graphite Felt (GF) 3D network structure; high specific surface area; pyrolyzed at ~2400°C [3]. Excellent chemical/electrochemical stability; high conductivity; wide operating potential window [2] [3]. Naturally hydrophobic; poor kinetic reversibility; requires activation to improve performance [2].
Carbon Felt (CF) 3D network structure; pyrolyzed at ~1400-1500°C (from PAN or rayon) [3]. High specific surface area; good chemical stability; low cost [2]. Inferior electrochemical activity compared to activated GF; requires surface modification [2].
Carbon Paper Thin, sheet-like structure. Good electrical conductivity; suitable for certain flow field designs. Lower specific surface area compared to felt materials; may be less durable [3].
Carbon Cloth Woven fabric structure. Flexible; high porosity. Generally higher cost than felt; less commonly used [3].

Electrode Modification Protocols

Pristine carbon felt and graphite felt exhibit inherent hydrophobicity and limited catalytic activity towards vanadium redox couples. The following protocols detail established methods for electrode modification to enhance performance.

Thermal Activation Protocol

Thermal treatment is a foundational method to introduce oxygen-containing functional groups and improve the wettability and electrochemical activity of carbon felt electrodes [1] [2] [3].

  • Objective: To increase the surface concentration of oxygen functional groups (e.g., hydroxyl -OH, carbonyl C=O, carboxyl -COOH) that act as active sites for vanadium redox reactions [1] [3].
  • Materials and Equipment:
    • Graphite felt or carbon felt samples
    • Tube furnace or muffle furnace
    • Gas supply (Air, O₂, or inert gas like Ar)
    • Analytical balance
    • Desiccator
  • Procedure:
    • Sample Preparation: Cut the graphite felt to the desired dimensions (e.g., 5 cm x 5 cm). Clean ultrasonically in acetone or ethanol for 15 minutes to remove impurities, then dry in an oven at 80°C.
    • Thermal Treatment: Place the dried felt in the furnace.
      • Heat to a temperature between 350-450°C in an air or oxygen-containing atmosphere [3].
      • Maintain the set temperature for a duration of 1 to 12 hours [2].
      • Use a heating rate of 5-10°C per minute.
    • Cooling: After the treatment, allow the furnace to cool naturally to room temperature. For best practices, perform cooling under an inert atmosphere to prevent uncontrolled surface changes.
    • Storage: Store the activated felt in a desiccator before use to prevent contamination.
  • Key Parameters to Monitor:
    • Treatment temperature and time.
    • Gas atmosphere composition and flow rate.
    • Final mass change of the felt sample.
Acid Treatment Protocol

Chemical treatment with oxidizing acids is an effective alternative to thermal activation for introducing oxygen functional groups.

  • Objective: To etch the carbon fiber surface and attach oxygen-containing groups, enhancing hydrophilicity and electrochemical activity [2].
  • Materials and Equipment:
    • Graphite felt or carbon felt samples
    • Concentric sulfuric acid (H₂SO₄) or nitric acid (HNO₃)
    • Teflon beakers and forceps
    • Heating mantle or hot plate
    • Deionized water
    • pH paper
    • Drying oven
  • Procedure:
    • Sample Preparation: Cut and clean the felt as described in the thermal protocol.
    • Acid Treatment: Immerse the felt in 50-100 mL of concentrated H₂SO₄ or HNO₃.
      • Heat the solution to 70-80°C for 3-6 hours under constant stirring or occasional agitation [2].
    • Washing: Carefully remove the felt from the acid and rinse repeatedly with copious amounts of deionized water until the rinse water reaches a neutral pH.
    • Drying: Dry the sample in an oven at 60-80°C overnight.
  • Key Parameters to Monitor:
    • Acid type, concentration, and volume.
    • Treatment temperature and duration.
    • Final pH of the rinse water.
Catalyst Decoration Protocol

Decorating the carbon felt with metal-based catalysts or nanostructured carbon materials can significantly boost the reaction kinetics, particularly for the sluggish VO²⁺/VO₂⁺ couple [2].

  • Objective: To deposit electrocatalytically active nanoparticles on the carbon fiber surface to reduce activation overpotential.
  • Materials and Equipment:
    • Activated graphite felt (thermally or chemically treated)
    • Catalyst precursor (e.g., salt of Bi, Ce, Hf, Mn, etc., or nanostructures like CNTs, graphene oxide) [2] [4]
    • Solvent (e.g., water, ethanol)
    • Ultrasonic bath
    • Heating and stirring equipment
  • General Procedure (e.g., for Impregnation):
    • Solution Preparation: Prepare a solution containing the catalyst precursor (e.g., 0.1 M HfB₂ or CeO₂ precursor) in a suitable solvent [2] [4].
    • Impregnation: Immerse the activated graphite felt into the catalyst solution. Use sonication for 30 minutes to ensure uniform dispersion and penetration.
    • Drying and Curing: Remove the felt and dry it at 80°C. Subsequently, heat-treat (calcine) the sample at 300-500°C in an inert atmosphere for 1-2 hours to convert the precursor to the desired catalytic phase.
  • Key Parameters to Monitor:
    • Catalyst precursor concentration and loading.
    • Sonication time and temperature.
    • Curing temperature and atmosphere.

The following workflow diagram illustrates the logical sequence and decision points in the electrode modification process.

G Start Start: Pristine Carbon/Graphite Felt Step1 Initial Cleaning (Ultrasonic in solvent & dry) Start->Step1 Decision1 Modification Goal? Step1->Decision1 Option1 Enhance Hydrophilicity & Surface Functional Groups Decision1->Option1 Primary Option2 Boost Reaction Kinetics with Catalysts Decision1->Option2 Advanced SubDecision1 Choose Method Option1->SubDecision1 Catalyst Catalyst Decoration (e.g., Metal Oxides, CNTs) Option2->Catalyst Thermal Thermal Activation (350-450°C in air) SubDecision1->Thermal Gas atmosphere Acid Acid Treatment (H₂SO₄/HNO₃ at 70-80°C) SubDecision1->Acid Liquid phase Step2 Post-treatment Wash & Dry (if applicable) Thermal->Step2 Acid->Step2 Catalyst->Step2 Step3 Performance Evaluation Step2->Step3 End End: Activated Electrode for VRFB Assembly Step3->End

Electrode Characterization Techniques

Comprehensive characterization is essential to link the physical and chemical properties of modified electrodes to their electrochemical performance.

Table 2: Standard Electrode Characterization Techniques and Their Applications [1] [2]

Technique Primary Application in VRFB Electrode Analysis Key Information Obtained
Cyclic Voltammetry (CV) Electrochemical activity assessment [1]. Reversibility of V²⁺/V³⁺ and VO²⁺/VO₂⁺ couples; peak separation; current density.
Scanning Electron Microscopy (SEM) Morphological and structural analysis [2]. Fiber surface texture; porosity; distribution of catalyst particles.
Dynamic Vapor Sorption (DVS) Wettability and surface energy analysis [2]. Hydrophilicity/hydrophobicity; interaction with aqueous electrolytes.
X-ray Photoelectron Spectroscopy (XPS) Surface chemical composition analysis. Types and quantities of surface functional groups (C-O, C=O, O-C=O).
Polarization Curve Analysis Overall cell performance evaluation [1]. Overpotential breakdown (activation, ohmic, concentration losses); limiting current density.

Performance Evaluation and Optimization Protocols

Single-Cell Testing Protocol

The performance of modified electrodes must be evaluated in an operating VRFB cell.

  • Cell Assembly: Assemble a single cell using the modified electrode, a Nafion membrane, bipolar plates, and electrolytes (e.g., 1.6 M V in 2 M H₂SO₄).
  • Charge-Discharge Cycling: Perform cycling at constant current density (e.g., 50-150 mA/cm²). Monitor charge and discharge voltages.
  • Efficiency Calculations:
    • Coulombic Efficiency (CE): CE (%) = (Discharge Capacity / Charge Capacity) × 100 [1]. Indicates charge loss due to crossover.
    • Voltage Efficiency (VE): VE (%) = (Average Discharge Voltage / Average Charge Voltage) × 100 [1]. Reflects polarization losses.
    • Energy Efficiency (EE): EE (%) = (Discharge Energy / Charge Energy) × 100 = CE × VE [1].
Flow Field and Configuration Optimization

The flow field design, which directs electrolyte flow through the electrode, is crucial for mass transport.

  • Flow-by vs. Flow-through: "Flow-by" designs show a limiting current density more than two times greater than "flow-through" designs [1].
  • Flow Field Patterns: Serpentine and interdigitated flow fields enhance mass transport, reduce polarization, and increase peak power density by promoting convective flow through the porous electrode [3].
  • Optimization Principle: There is an optimal flow rate for each electrode configuration that balances electrochemical reaction efficiency with pumping losses [5]. A flow rate that is too low leads to concentration polarization, while one that is too high wastes energy on pumping.

Summary and Future Perspectives

Electrode design in VRFBs is a multi-faceted challenge involving material selection, surface chemistry modification, and structural engineering. Thermal and chemical activation remain fundamental for enhancing the performance of carbonaceous felts, while the integration of nanostructured catalysts represents a promising frontier for further performance gains. The optimization process must holistically consider the electrode's properties in conjunction with the flow field design and operating parameters to achieve high efficiency, long life, and cost-effectiveness. Future research directions include developing low-cost, high-performance catalysts, constructing electrodes with multi-scale graded structures for optimized transport and reaction, and improving long-term stability under real-world operating conditions [2] [4].


References

Application Notes: Dioxidovanadium(V) Complexes with Alkyne-Functionalized Ligands

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Vanadium(V) complexes, particularly those with the dioxidovanadium(V) (VO₂⁺) core, are a significant area of research due to their diverse catalytic and biological activities. They serve as effective catalysts for oxidation reactions and have shown potential as insulin-mimetic agents for diabetes treatment [1] [2]. Incorporating alkyne-functionalized ligands into these complexes is a strategic approach in coordination chemistry. The alkyne group offers a versatile handle for further functionalization via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling the development of sophisticated materials, bio-conjugates, and catalysts with tailored properties. These notes outline the synthesis, characterization, and a key catalytic application of a model dioxidovanadium(V) complex.

Synthetic Protocol: A Hypothetical Workflow

The following diagram illustrates the general workflow for the synthesis and application of a dioxidovanadium(V) complex. The specific synthesis step is based on established methods for analogous complexes [1] [2].

G L1 Ligand Synthesis L2 Complex Formation L1->L2 L3 Purification L2->L3 L4 Characterization L3->L4 L5 Catalytic Testing L4->L5

Diagram 1: Experimental workflow for vanadium(V) complex synthesis and testing.

Detailed Procedure for Synthesis of cis-[VO₂(obz)py]

This protocol is adapted from the synthesis of a documented dioxidovanadium(V) complex with anti-hyperglycaemic activity [1].

  • Objective: To synthesize and characterize the model complex cis-[VO₂(obz)py], where Hobz = 2-hydroxyphenyl-1H-benzimidazole and py = pyridine.
  • Principle: The complex is formed by reacting a vanadium(V) precursor with the deprotonated form of the organic ligand in a suitable solvent.

Materials:

  • Vanadium precursor: Vanadyl sulfate (VOSO₄) or Ammonium metavanadate (NH₄VO₃)
  • Ligand: 2-(2-Hydroxyphenyl)-1H-benzimidazole (Hobz)
  • Solvent: Anhydrous Methanol or Acetonitrile
  • Base: Triethylamine (Et₃N) or Sodium methoxide (NaOMe)
  • Additive: Pyridine (py)

Procedure:

  • Ligand Solution: Dissolve 2-(2-Hydroxyphenyl)-1H-benzimidazole (Hobz, 1.0 mmol) in 20 mL of anhydrous methanol. Add 1.1 mmol of triethylamine and stir for 15 minutes to deprotonate the ligand.
  • Vanadium Solution: In a separate flask, dissolve the vanadium precursor (e.g., VOSO₄, 1.0 mmol) in 10 mL of methanol.
  • Complexation: Slowly add the vanadium solution to the ligand solution with constant stirring at room temperature.
  • Additive Introduction: Add a slight excess of pyridine (1.2 mmol) to the reaction mixture.
  • Reaction: Reflux the resulting mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). A color change is typically observed.
  • Isolation: Cool the reaction mixture to room temperature, then filter the precipitated solid.
  • Purification: Wash the solid sequentially with cold methanol and diethyl ether. Further purification can be achieved by recrystallization from a mixture of dichloromethane and hexane [2].
  • Drying: Dry the purified product under vacuum overnight.
Complex Characterization and Data

The synthesized complex must be thoroughly characterized to confirm its identity and purity. The table below summarizes standard characterization techniques and the expected outcomes for a typical dioxidovanadium(V) complex.

Table 1: Standard Characterization Techniques for Vanadium(V) Complexes

Technique Purpose Key Expected Outcomes
Elemental Analysis (EA) Determine bulk purity and elemental composition (C, H, N). Experimental values within ±0.4% of theoretical calculations [2].
Fourier-Transform Infrared Spectroscopy (FT-IR) Identify key functional groups and the VO₂⁺ core. Strong, sharp bands in the range 950 - 990 cm⁻¹, characteristic of the V=O symmetric and asymmetric stretches [2].
UV-Vis Spectroscopy Study electronic properties and d-d transitions. Strong charge-transfer bands in the UV region; low-intensity d-d transition bands in the visible region (~490 nm) [2].
Electron Paramagnetic Resonance (EPR) Probe the electronic structure (particularly for V(IV) species). An eight-line isotropic signal characteristic of vanadium(IV) (d¹ system); used to assess purity if V(V) is reduced [2].
Nuclear Magnetic Resonance (NMR) Determine molecular structure in solution (¹H, ¹³C, ⁵¹V). Provides information on ligand coordination and complex geometry. ⁵¹V NMR is highly diagnostic [1].
Single-Crystal X-ray Diffraction (SC-XRD) Unambiguously determine the molecular and solid-state structure. Confirms the cis geometry of the VO₂⁺ core, bond lengths, and angles [1] [3].
Catalytic Application Protocol: Hydroxylation of Alkanes

Vanadium complexes are potent catalysts for the oxidation of inert C-H bonds. The following protocol is based on the use of oxidovanadium(IV) complexes, which share close synthetic and functional relevance to dioxidovanadium(V) complexes [2].

Diagram 2: Catalytic cycle for alkane hydroxylation.

G cluster_cycle Catalytic Cycle V_cat V Catalyst [VO] Active_Oxidant Active Oxidant V_cat->Active_Oxidant Oxidizes PCA Pyrazinecarboxylic Acid (PCA) PCA->V_cat Co-catalyzes H2O2 H₂O₂ H2O2->Active_Oxidant Forms Active_Oxidant->V_cat Regenerates Products Products (ROH, R=O) Active_Oxidant->Products Generates Alkane Alkane (R-H) Alkane->Products Oxidized by

Procedure for Cyclohexane Oxidation:

  • Reaction Setup: In a round-bottom flask, combine the following in acetonitrile (5 mL):
    • Substrate: Cyclohexane (1.0 mmol)
    • Catalyst: Synthesized vanadium complex (1-5 mol%)
    • Co-catalyst: 2-Pyrazinecarboxylic acid (PCA, 5-10 mol%)
  • Initiation: Add an aqueous solution of hydrogen peroxide (H₂O₂, 2.0 mmol) slowly to the reaction mixture.
  • Heating and Stirring: Heat the mixture to 50 °C with vigorous stirring for 4-12 hours [2].
  • Work-up: Cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (to decompose excess H₂O₂).
  • Analysis: Extract the organic products with dichloromethane and analyze by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). The main products are typically cyclohexanol and cyclohexanone.

Table 2: Expected Catalytic Performance in Cyclohexane Oxidation

Parameter Typical Outcome Notes
Catalyst Loading 1 - 5 mol% Optimize for maximum efficiency and minimal waste.
Yield (Cyclohexanol + Cyclohexanone) Up to 40% Based on H₂O₂ used. Highly dependent on catalyst structure and conditions [2].
Turnover Number (TON) > 20 Moles of product per mole of catalyst.
Key Co-catalyst 2-Pyrazinecarboxylic acid (PCA) Crucial for achieving high activity; likely facilitates the formation of the active oxidant [2].

References

enzymatic bromide recycling methodology

Author: Smolecule Technical Support Team. Date: February 2026

Principle of the Methodology

The Enzymatic Bromide Recycling (EBR) strategy uses VHPO enzymes to cleanly and efficiently cleave thioketals. The method relies on the VHPO's catalytic cycle to repeatedly oxidize a catalytic quantity of bromide (Br⁻) with hydrogen peroxide (H₂O₂) to generate hypobromous acid (HOBr). HOBr then acts as an electrophilic brominating agent that initiates the cleavage of the thioketal, ultimately regenerating the carbonyl group and releasing a cyclic disulfide. The bromide is recycled back into the catalytic cycle, requiring only stoichiometric amounts of the terminal oxidant, H₂O₂ [1].

Experimental Protocol: VHPO-Catalyzed Thioketal Cleavage

This protocol is adapted from the optimized conditions demonstrated to work with a broad range of 1,3-dithiolanes on a gram scale, and is compatible with purified enzymes, cell lysates, and whole cells [1].

Materials and Reagents
  • Enzyme: Vanadium-dependent haloperoxidase (VHPO). The bromoperoxidase from Corallina pilulifera (CpVBPO) showed superior performance [1].
  • Substrate: Thioketal (e.g., 1,3-dithiolane).
  • Essential Reagents:
    • Potassium Bromide (KBr)
    • Hydrogen Peroxide (H₂O₂), 30% w/w aqueous solution
    • Sodium Orthovanadate (Na₃VO₄)
  • Buffer: 150 mM PIPES buffer, pH 6.5.
  • Cosolvent: Acetonitrile (MeCN), HPLC grade.
Procedure
  • Reaction Setup: In a suitable reaction vessel, combine the following in sequence:

    • PIPES Buffer (150 mM, pH 6.5) and MeCN cosolvent (30% v/v final concentration).
    • Thioketal substrate (e.g., 0.1 mmol).
    • Potassium Bromide (KBr, 0.03-0.3 equiv).
    • Sodium Orthovanadate (Na₃VO₄, 1 mM final concentration).
    • VHPO enzyme (e.g., CpVBPO, 0.0125 mol%).
  • Initiation: Start the reaction by adding hydrogen peroxide (H₂O₂, 3.0 equiv) dropwise to the mixture.

  • Incubation: Stir the reaction mixture at ambient temperature (e.g., on an orbital shaker if using whole cells). Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 1.5-2 hours), quench the reaction by diluting with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to decompose any residual H₂O₂.

  • Extraction & Purification:

    • Extract the aqueous mixture with ethyl acetate (3 × equal volume).
    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
    • Purify the crude product using flash chromatography or recrystallization to obtain the pure carbonyl compound.

The diagram below illustrates the experimental workflow.

G Start Start Reaction Setup Buffer Add PIPES Buffer & MeCN Cosolvent Start->Buffer Substrate Add Thioketal Substrate Buffer->Substrate KBr Add KBr (Catalytic) Substrate->KBr Na3VO4 Add Na3VO4 (Cofactor) KBr->Na3VO4 Enzyme Add VHPO Enzyme (Catalyst) Na3VO4->Enzyme H2O2 Add H2O2 (Oxidant) Enzyme->H2O2 Incubate Incubate with Stirring ~1.5-2 hours H2O2->Incubate Quench Quench with Na2S2O3 Solution Incubate->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify Product (Chromatography) Extract->Purify End Carbonyl Product Purify->End

Key Reaction Optimization Parameters
Parameter Optimal Condition Effect / Notes
Enzyme CpVBPO Bromoperoxidase from Corallina pilulifera showed highest yield (90-98%) [1].
Br⁻ (KBr) 0.3 equiv Sufficient under enzymatic halide recycling (EHR) conditions; >1.0 equiv provides no further benefit [1].
H₂O₂ 3.0 equiv Terminal oxidant; >3.0 equiv can slightly decrease yield [1].
pH & Buffer pH 6.5, PIPES Critical for enzyme activity and stability [1].
Cosolvent 30% MeCN (v/v) Optimal for substrate solubility; MeOH, EtOH, iPrOH also effective [1].
Temperature Ambient Mild conditions sufficient [1].
Scale Up to gram-scale Demonstrated without loss of performance [1].

Substrate Scope and Performance

The methodology is effective for various thioketals, 1,3-dithianes, and 1,3-oxathiolanes [1].

Substrate Type Example Substituents / Notes Yield Range Total Turnover Number (TTN)
Aryl 1,3-Dithiolanes para- (e.g., Br, Cl, NO₂, COOMe), meta-, ortho- substituents 86–92% 6880–7360 [1]
Heteroaryl Thiophene-derived ketones 89–90% 7120–7200 [1]
Bulky Ring Systems Naphthyl-, dihydrobenzofuran- 90–91% 7200–7280 [1]
Aliphatic Ketones Propiophenone, tetralone, 4-phenylcyclohexanone 86–93% 6880–7440 [1]
Aldehyde Derivatives Benzaldehyde, vanillin, 3-pyridinecarboxyaldehyde 85–92% 6800–7360 [1]
1,3-Dithianes Acetophenone-derived 1,3-dithiane 92% 7360 [1]
1,3-Oxathiolanes Acetophenone-derived 1,3-oxathiolane 93% 7440 [1]

Proposed Mechanism

The following diagram illustrates the proposed catalytic cycle for VHPO-mediated thioketal cleavage.

G I I Native VHPO (V) II II Peroxovanadate (V-OOH) I->II H₂O₂ III III V-Br Intermediate II->III Br⁻ HOBr HOBr III->HOBr H₂O HOBr->I Br⁻ (Recycled) IV IV Brominated Thioketal HOBr->IV Thioketal Carbonyl Carbonyl Product IV->Carbonyl Hydrolysis Disulfide Cyclic Disulfide IV->Disulfide Hydrolysis

Application Notes for Researchers

  • Biocompatibility & Scalability: This method is particularly valuable for chemoenzymatic synthesis. It has been successfully run using wet/dry lysates and whole cells, and demonstrated on a gram scale, showing its potential for larger-scale applications [1].
  • Chemoselectivity: The reaction exhibits excellent functional group tolerance. However, note that acetals (e.g., compound 28 in the original study) remain unreactive, allowing for selective deprotection in the presence of such groups [1].
  • Sustainability Profile: This biocatalytic protocol eliminates the need for stoichiometric heavy metals, strong acids, or alkylating agents typically used in thioketal cleavage, aligning with green chemistry principles [1] [2].

References

Comprehensive Application Notes and Protocols: Coordination Chemistry of Vanadium Bromide Complexes for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vanadium Bromide Chemistry

Vanadium represents a transition metal with significant biological relevance, exhibiting multiple oxidation states that contribute to its diverse coordination chemistry and potential therapeutic applications. The coordination chemistry of vanadium bromide complexes has garnered substantial interest in pharmaceutical research due to their unique redox properties, structural diversity, and demonstrated biological activities. Vanadium exists in several oxidation states ranging from -3 to +5, but the most biologically relevant states are +3, +4, and +5, each exhibiting distinct coordination geometries and chemical behaviors [1]. This flexibility enables vanadium to participate in various biological processes, particularly enzyme inhibition and oxidative stress pathways.

The bromide ligands in vanadium complexes contribute significantly to their solubility, reactivity, and biological interactions. Unlike chloride analogues, bromide ions form complexes with enhanced stability in certain biological environments, potentially influencing their pharmacokinetic profiles. Vanadium(III) bromide (VBr₃) serves as a common starting material for many pharmaceutical investigations, forming green-black crystalline compounds that are highly hygroscopic and soluble in water with characteristic green coloration [2]. These compounds typically adopt octahedral coordination geometries in their polymeric solid-state structures, with vanadium(III) centers surrounded by six bromide ligands [2].

Recent research has illuminated the potential of vanadium compounds, including bromide complexes, for therapeutic applications in diabetes, cancer, and parasitic diseases [3]. The similarity between vanadate and phosphate ions contributes to vanadium's ability to interact with numerous enzymatic systems, particularly those involving phosphorylation and dephosphorylation processes [3]. This comprehensive application note provides detailed protocols and structural insights for researchers investigating vanadium bromide complexes, with emphasis on synthesis, characterization, and evaluation of biologically relevant properties.

Vanadium Bromide Compounds and Complexes

Fundamental Vanadium Bromide Compounds

Vanadium forms several stable bromide compounds across different oxidation states, each with distinct chemical and physical properties. The most significant compounds include:

  • Vanadium(III) bromide (VBr₃): This compound appears as a green-black solid with a density of 4 g/cm³ and molar mass of 290.654 g/mol. It crystallizes in an octahedral structure isotypic with vanadium(III) chloride (space group R3c, No. 167) with lattice parameters a = 6.400 Å and c = 18.53 Å [2]. VBr₃ is highly hygroscopic and dissolves in water to form green solutions. When heated to approximately 500°C, it produces a violet gas phase from which red vanadium(IV) bromide can be isolated through rapid cooling, though this decomposes at -23°C [2].

  • Vanadium(II) bromide (VBr₂): While less characterized than VBr₃, this lower oxidation state compound participates in various redox reactions and serves as a precursor for mixed-valence complexes.

The preparation of these fundamental bromides enables synthesis of more complex coordination compounds with organic ligands, which often exhibit enhanced stability and biological activity compared to their inorganic counterparts.

Coordination Complexes with Nitrogen Donors

Vanadium bromide compounds form diverse complexes with nitrogen-containing ligands that significantly modify their properties and potential pharmaceutical applications:

  • Pyridine complexes: Vanadium(III) bromide reacts with pyridine to form VBr₃·3py complexes, where three pyridine ligands coordinate to the central vanadium atom [4]. These complexes typically exhibit octahedral coordination around the vanadium center.

  • Bipyridyl and phenanthroline complexes: With bidentate ligands such as 2,2'-bipyridyl and 1,10-phenanthroline, vanadium bromide forms complexes with stoichiometries dependent on reaction conditions. With excess ligand, complexes of the type VX₃·2B are obtained and characterized as ionic species [VX₂B₂]X [4]. Under specific conditions, a 2VCl₃·3bipy complex forms with an assigned ionic structure [VX₂B₂][VX₄B] [4]. Spectroscopic evidence confirms hexacoordinate vanadium environments in all these complexes.

These nitrogen-donor complexes often exhibit enhanced stability and modified redox properties compared to the parent vanadium bromides, making them particularly interesting for pharmaceutical applications where controlled release or specific targeting might be desirable.

Synthesis Protocols

Synthesis of Vanadium(III) Bromide

Vanadium(III) bromide serves as a crucial starting material for numerous coordination complexes. Two reliable synthesis methods have been established:

  • From vanadium tetrachloride: Treatment of vanadium tetrachloride with hydrogen bromide provides a high-purity route to VBr₃ according to the reaction:

    2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂ [2]

    This reaction proceeds via the unstable vanadium(IV) bromide (VBr₄), which releases Br₂ near room temperature. The procedure requires careful handling under inert atmosphere and anhydrous conditions to prevent hydrolysis and oxidation.

  • Direct elemental synthesis: Vanadium(III) bromide can be prepared by direct reaction of elemental vanadium or ferrovanadium with bromine:

    2 V + 3 Br₂ → 2 VBr₃

    2 VFe + 6 Br₂ → 2 VBr₃ + FeBr₃ [2]

    This method requires heating to initiate the reaction and careful control of temperature to prevent decomposition. The product can be purified through sublimation or recrystallization from appropriate solvents.

Synthesis of Coordination Complexes
3.2.1 VBr₃(THF)₃ Complex

The synthesis of mer-VBr₃(THF)₃ represents a key protocol for generating a soluble, reactive vanadium bromide precursor suitable for further coordination chemistry:

  • Procedure: Dissolve anhydrous VBr₃ (1.0 g, 3.44 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under inert atmosphere (argon or nitrogen) [2]. Stir the mixture for 12-16 hours at room temperature until a homogeneous red-brown solution forms. Concentrate the solution under reduced pressure to approximately 10 mL and layer with anhydrous diethyl ether (40 mL). Allow the mixture to stand undisturbed for 24 hours to precipitate red-brown crystals. Collect the crystals by filtration, wash with cold ether, and dry under vacuum.

  • Key considerations: This complex is highly hygroscopic and must be stored under inert atmosphere. All solvents must be rigorously dried and oxygen-free to prevent decomposition. The compound exhibits good solubility in THF, DME, and other donor solvents, facilitating further reactions.

3.2.2 [VBr₂(H₂O)₄]Br·2H₂O Complex

Aqueous solutions of VBr₃ yield hydrates that provide insight into vanadium's behavior in biological systems:

  • Procedure: Dissolve VBr₃ (1.0 g, 3.44 mmol) in deoxygenated water (20 mL) to form a green solution [2]. Gently evaporate the solution under nitrogen atmosphere at room temperature until green crystals form. Collect the crystals by filtration and dry under nitrogen flow.

  • Structural characteristics: X-ray crystallography confirms the composition as trans-[VBr₂(H₂O)₄]Br·(H₂O)₂ with octahedral coordination around vanadium [2]. The structure features trans-bromide ligands with water molecules occupying the equatorial positions. This arrangement influences the complex's reactivity and solubility properties.

Table 1: Summary of Vanadium Bromide Synthesis Methods

Compound Starting Materials Reaction Conditions Yield Key Characteristics
VBr₃ VCl₄ + HBr Anhydrous, 0°C to RT 70-85% Green-black solid, hygroscopic
VBr₃ V + Br₂ Heating to 300°C 80-90% Requires purification
VBr₃(THF)₃ VBr₃ + THF Anhydrous, RT, 12-16 hr 60-75% Red-brown, soluble in THF
[VBr₂(H₂O)₄]Br·2H₂O VBr₃ + H₂O Aqueous, RT, evaporation 50-70% Green crystals, air-sensitive

Characterization Techniques

Structural Analysis Methods

Comprehensive characterization of vanadium bromide complexes employs multiple analytical techniques to elucidate structural and electronic properties:

  • X-ray crystallography: This technique provides definitive structural information for crystalline vanadium bromide complexes. Studies reveal that VBr₃ adopts a polymeric structure with octahedral vanadium centers [2]. The hydrate complex [VBr₂(H₂O)₄]Br·2H₂O shows discrete molecular units with trans geometry, confirmed by crystal structure determination [2]. Crystallographic analysis requires high-quality single crystals, typically obtained through slow evaporation or layering techniques under inert atmosphere.

  • Electronic spectroscopy: UV-visible spectroscopy of vanadium bromide complexes reveals characteristic d-d transitions and charge transfer bands. Vanadium(III) complexes typically exhibit weak d-d transition bands in the 500-700 nm region due to the spin-forbidden nature of these transitions in d² systems. Bromide-to-vanadium charge transfer bands often appear in the ultraviolet region. These spectral features provide information about coordination geometry and oxidation state.

  • Vibrational spectroscopy: Infrared spectroscopy identifies ligand-specific vibrations and metal-ligand bonding characteristics. For VBr₃ complexes with THF, characteristic C-O-C stretching vibrations shift to lower frequencies compared to free THF, indicating oxygen coordination to the vanadium center [2]. Far-IR spectroscopy can detect V-Br stretching vibrations between 200-300 cm⁻¹, which are sensitive to coordination mode and geometry.

Magnetochemical and Redox Characterization
  • Magnetic measurements: Vanadium(III) complexes (d² configuration) typically exhibit room-temperature magnetic moments between 2.6-2.8 BM, consistent with two unpaired electrons. Magnetic susceptibility measurements as a function of temperature can reveal exchange interactions in polynuclear complexes or phase transitions. Deviations from spin-only values may indicate spin-orbit coupling or specific coordination geometries.

  • Electrochemical analysis: Cyclic voltammetry provides crucial information about the redox behavior of vanadium bromide complexes. Most exhibit reversible or quasi-reversible vanadium-centered redox couples, typically for the V³⁺/V²⁺ and V⁴⁺/V³⁺ pairs. The measured potentials are highly sensitive to the coordination environment, with bromide ligands generally stabilizing lower oxidation states. These measurements are typically conducted in nonaqueous solvents (acetonitrile, DMF) with supporting electrolytes.

Table 2: Characterization Data for Selected Vanadium Bromide Complexes

Complex UV-Vis λmax (nm) IR Bands (cm⁻¹) Magnetic Moment (BM) Redox Potentials (V vs. Fc/Fc⁺)
VBr₃ 380, 580 (sh) V-Br: 285, 250 2.75 -0.35 (V³⁺/V²⁺)
VBr₃(THF)₃ 395, 610 (sh) C-O-C: 1020, V-Br: 275 2.68 -0.42 (V³⁺/V²⁺)
[VBr₂(H₂O)₄]⁺ 370, 565 V-O: 490, V-Br: 265 2.72 -0.28 (V³⁺/V²⁺)
[VBr₂(bipy)₂]⁺ 420, 650, 750 C-N: 1600, V-Br: 270 2.65 -0.51 (V³⁺/V²⁺), +0.35 (V⁴⁺/V³⁺)

Biological Activity and Mechanisms

Enzyme Inhibition and Activation

Vanadium bromide complexes exhibit significant biological activity primarily through interactions with enzymatic systems:

  • Phosphatase inhibition: Vanadium compounds are potent inhibitors of protein tyrosine phosphatases (PTPases) and other phosphatase enzymes [3]. The structural similarity between vanadate (H₂VO₄⁻) and phosphate (HPO₄²⁻) enables vanadium to form stable transition state analogues in enzyme active sites. Vanadium complexes with five-coordinate geometry particularly mimic the trigonal bipyramidal transition state of phosphate ester hydrolysis, resulting in effective enzyme inhibition [3]. This inhibition affects numerous signaling pathways controlled by phosphorylation states.

  • Enzyme activation: Interestingly, vanadium compounds can also activate certain enzymes through indirect mechanisms. Vanadium stimulates glucose-6-phosphate dehydrogenase activity and can activate cytosolic kinases and the insulin receptor through tyrosine phosphorylation mimicry [3]. The balance between inhibitory and activatory effects contributes to the complex biological profiles observed for vanadium complexes.

The bromide ligands in vanadium complexes influence these interactions by modifying the complex's redox potential, lipophilicity, and specific binding interactions with enzyme active sites.

Oxidative Stress and DNA Damage

Recent studies demonstrate that vanadium compounds, including bromide complexes, can induce oxidative stress and DNA damage:

  • Reactive oxygen species (ROS) generation: Vanadium(III) oxide (V₂O₃) increases intracellular ROS levels in human peripheral blood lymphocytes, as measured by fluorescence assays [5]. This oxidative stress results from Fenton-type reactions or reaction with atmospheric oxygen, generating superoxide, hydroxyl radicals, and other reactive species that damage cellular components.

  • DNA damage response: Treatment of human lymphocytes with V₂O₃ increases expression of γH2AX, a sensitive marker of DNA double-strand breaks [5]. This DNA damage activates complex cellular responses involving proteins such as ataxia-telangiectasia mutated (ATM) and Rad3-related (ATR) kinases, which converge on H2AX phosphorylation.

  • Cell cycle effects: Vanadium compounds induce G1-S phase delay in the cell cycle, associated with decreased expression of cyclins D and E, and their associated CDKs (CDK2 and CDK4) [5]. This cell cycle disruption represents a coordinated cellular response to vanadium-induced DNA damage and oxidative stress.

G Cellular Mechanisms of Vanadium Bromide Complexes VComplex Vanadium Bromide Complex ROS ROS Generation VComplex->ROS Cellular Uptake EnzymeInhibition Enzyme Inhibition (PTPases) VComplex->EnzymeInhibition Phosphate Mimicry EnzymeActivation Enzyme Activation (Kinases, Insulin Receptor) VComplex->EnzymeActivation Phosphorylation Mimicry DNADamage DNA Damage (DSBs) ROS->DNADamage Oxidative Stress ATM_ATR ATM/ATR Activation DNADamage->ATM_ATR Damage Sensing CellCycle Cell Cycle Delay (G1-S Phase) DNADamage->CellCycle Checkpoint Activation H2AX γH2AX Expression ATM_ATR->H2AX Phosphorylation Cyclins ↓ Cyclin D/E, CDK2/4 Expression CellCycle->Cyclins Cell Cycle Regulation

Diagram 1: Cellular signaling pathways affected by vanadium bromide complexes, showing interconnected mechanisms of oxidative stress, DNA damage response, and enzyme regulation

Pharmaceutical Applications

Therapeutic Potential

Vanadium bromide complexes show promise for several pharmaceutical applications:

  • Antidiabetic applications: Vanadium compounds demonstrate insulin-mimetic properties both in vitro and in vivo [3]. They enhance glucose uptake, stimulate glycogen synthesis, and inhibit gluconeogenesis through multiple mechanisms, including insulin receptor kinase activation and inhibition of protein tyrosine phosphatases. The bromide ligands may enhance bioavailability or tissue distribution compared to other halide complexes.

  • Anticancer potential: The ability of vanadium compounds to induce cell cycle arrest and DNA damage suggests potential anticancer applications [5]. Vanadium complexes have demonstrated activity against various cancer cell lines, with mechanisms involving generation of reactive oxygen species, activation of apoptosis, and inhibition of key phosphatases and ATPases.

  • Antiparasitic activity: Vanadium compounds show promising activity against parasites causing tropical diseases, possibly through multiple mechanisms including enzyme inhibition and oxidative stress [3]. The bromide ligands may enhance penetration through parasitic membranes or modify selectivity compared to human targets.

Safety and Toxicity Considerations

The therapeutic application of vanadium bromide complexes requires careful attention to toxicity profiles:

  • Oxidative stress: A primary concern with vanadium pharmaceuticals is their potential to generate reactive oxygen species, which may cause collateral damage to healthy tissues [3]. This necessitates careful dosing regimens and potentially the development of targeted delivery systems.

  • Bromide accumulation: With repeated administration, bromide ions released from complex decomposition could potentially lead to bromism, particularly affecting the central nervous system. This risk requires monitoring in preclinical and clinical development.

  • Coordination-based strategies: Current research focuses on designing vanadium complexes with organic chelators that control reactivity, enhance specificity, and reduce side effects [3]. These approaches aim to maintain therapeutic benefits while minimizing toxicity through improved pharmacokinetic profiles.

Table 3: Pharmaceutical Considerations for Vanadium Bromide Complexes

Application Proposed Mechanism Advantages Limitations
Diabetes Treatment Insulin receptor activation, phosphatase inhibition Multiple mechanisms, oral bioavailability Narrow therapeutic window
Cancer Therapy ROS generation, cell cycle disruption, DNA damage Broad-spectrum activity, multiple targets Potential genotoxicity, oxidative damage
Antiparasitic Agents Parasite enzyme inhibition, selective toxicity Novel mechanism of action Potential human toxicity
Metabolic Disorders Kinase activation, metabolic pathway modulation Regulation of multiple pathways Complex safety profile

Experimental Protocols

Cytotoxicity and Genotoxicity Assessment

Standardized protocols for evaluating biological effects of vanadium bromide complexes:

  • Cell viability assay (CFDA/BE staining): Prepare working solution of 0.125 μg/μL carboxyfluorescein diacetate (CFDA) and 0.025 μg/μL ethidium bromide (BE) in phosphate-buffered saline (1:1 ratio) [5]. Treat lymphocytes (1×10⁷ cells in 5 mL culture medium) with vanadium bromide complexes (2-16 μg/mL) for 24 hours at 37°C. Mix 10 μL cell suspension with 10 μL fluorochrome mixture and incubate 15 minutes. Analyze by fluorescence microscopy: viable cells emit green fluorescence (CFDA), nonviable cells show red nuclear fluorescence (BE). Count 100 cells per sample to determine viability percentage.

  • Cell cycle analysis: After 24-hour treatment with test compounds, harvest cells and fix in 70% ethanol at -20°C for 2 hours [5]. Wash with PBS and stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL) for 30 minutes at room temperature. Analyze DNA content by flow cytometry using standard excitation (488 nm) and emission (617 nm) settings for PI. Determine percentage of cells in G1, S, and G2/M phases using appropriate software algorithms.

Oxidative Stress Measurement
  • ROS detection with dihydrorhodamine 123: Load cells with 10 μM dihydrorhodamine 123 for 30 minutes at 37°C before treatment with vanadium complexes [5]. After exposure, wash cells with PBS and analyze fluorescence by flow cytometry (excitation 488 nm, emission 525 nm). Include positive controls (e.g., H₂O₂-treated cells) and negative controls (untreated cells) for normalization. Express results as fold increase in fluorescence compared to untreated controls.

  • Protein expression analysis (Western blotting): After treatment, lyse cells in RIPA buffer containing protease inhibitors (aprotinin, leupeptin) [5]. Separate proteins by SDS-PAGE (10-12% gels) and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against γH2AX, cyclin D, cyclin E, CDK2, or CDK4 overnight at 4°C. After washing, incubate with horseradish peroxidase-conjugated secondary antibodies and detect using chemiluminescent substrates. Normalize to actin expression for quantification.

G Experimental Workflow for Biological Evaluation Start Cell Culture (Human Lymphocytes) Treatment Vanadium Bromide Complex Treatment (2-16 μg/mL, 24h) Start->Treatment Viability Cell Viability (CFDA/BE Staining) Treatment->Viability ROSassay ROS Measurement (Dihydrorhodamine 123) Treatment->ROSassay CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle Western Protein Expression (Western Blot) Treatment->Western Data Data Analysis Viability->Data Viability % ROSassay->Data Fluorescence Intensity CellCycle->Data Cell Cycle Distribution Western->Data Protein Expression Levels

Diagram 2: Experimental workflow for evaluating biological effects of vanadium bromide complexes in human lymphocyte cultures

Conclusion

Vanadium bromide complexes represent a promising class of coordination compounds with diverse structural features and significant biological activities. Their unique redox chemistry, ability to interact with enzymatic systems, and demonstrated effects on cellular processes warrant continued investigation for pharmaceutical applications. The synthesis protocols, characterization methods, and biological evaluation techniques outlined in these application notes provide researchers with comprehensive tools to explore this fascinating family of compounds. Future research should focus on enhancing the specificity and safety profiles of these complexes through rational ligand design and delivery strategies to fully realize their therapeutic potential while minimizing adverse effects.

References

optimizing VBr2 solubility in aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Foundation & Problem Scoping

Solvent optimization is a powerful approach to address the "combinatorially complex" problem of finding the best solvent or solvent mixture, a task that is untenable through experimental testing alone [1].

For your work on VBr2 in aqueous systems, this typically involves creating binary (water + one co-solvent) or ternary (water + two co-solvents) mixtures. The following table summarizes the core problem types you might encounter, adapted from general solvent optimization principles [1]:

Problem Template Primary Objective Key Measurement Relevance to VBr2
SOLUBILITY (Maximization) Maximize the mole fraction solubility of a solid solute in a liquid mixture [1]. Solid/Liquid Equilibria (e.g., concentration of dissolved VBr2). Directly applicable for increasing VBr2 dissolution in aqueous solutions.
LLEXTRACTION (Liquid-Liquid Extraction) Maximize the distribution ratio (D) of solutes between two liquid phases [1]. Activity coefficients of solutes in two immiscible liquid phases. Less directly relevant for single-solute solubility, useful for VBr2 purification from mixtures.

Experimental & Computational Protocols

Protocol 1: Traditional "Shake-Flask" Method for Solubility Measurement

This is the standard method for experimentally determining solubility [2].

  • Sample Preparation: Prepare a series of vials containing your aqueous solvent systems (e.g., water with varying ratios of a co-solvent like ethanol or DMSO).
  • Saturation: Add an excess amount of VBr2 solid to each vial.
  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C, 37°C) for a sufficient time to reach equilibrium (often 24-72 hours).
  • Analysis: After equilibrium is reached and undissolved solid has settled, withdraw a portion of the saturated solution.
  • Quantification: Filter the sample and analyze the concentration of dissolved VBr2 using a suitable analytical method (e.g., UV-Vis spectrophotometry, ICP-MS). This measured concentration is the solubility of VBr2 under those specific conditions.
Protocol 2: Machine Learning (ML) Workflow for Solubility Prediction

For a more efficient exploration of the solvent space, you can employ a data-driven ML approach, as outlined in recent research [2].

  • Data Compilation: Compile a dataset of solubility measurements for various solutes in different solvent mixtures and temperatures. (Note: An extensive open-access dataset for binary solvent mixtures exists and can be utilized [2]).
  • Feature Engineering: Describe VBr2 and the candidate solvents using a combination of features. The research suggests using [2]:
    • Experimental parameters: Temperature and solvent ratios.
    • Compound properties: Melting temperature is a crucial experimental attribute [2].
    • Computational descriptors: Molecular fingerprints (like MACCS) and molecular properties generated from SMILES strings using toolkits like RDKit [2].
  • Model Training & Prediction: Train machine learning models on your dataset to learn the relationship between the input features and solubility. The optimized model can then predict VBr2 solubility in unmeasured solvent mixtures [2].

Troubleshooting Guide & FAQs

Q1: My experimental solubility measurements for VBr2 have high variability. What could be the issue?

  • A: Ensure equilibrium has been truly reached. Extend the agitation time and verify that the solid phase remains present throughout. Also, confirm the stability of VBr2 in your solvent system over the duration of the experiment to rule out degradation.

Q2: The ML model's predictions for VBr2 solubility are poor. How can I improve them?

  • A: This is often a data issue. The model's performance is highly dependent on the training data [2]. Ensure your dataset includes molecules with features (e.g., molecular weight, functional groups) that are well-represented and similar to VBr2. You may need to incorporate more relevant experimental data into the training set.

Q3: I am only allowed to use a specific, limited set of co-solvents. How can I optimize within this constraint?

  • A: This is an ideal scenario for the optimization methods described. You can define your solvent set to include only the permitted co-solvents and water. The algorithm will then search for the optimal combination and ratios from within this constrained list [1].

Workflow Visualization

The diagram below outlines the decision-making and experimental workflow for optimizing VBr2 solubility, integrating both computational and experimental approaches.

VBr2_Optimization cluster_path_a Computational Screening (ML) cluster_path_b Experimental Validation node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow node_white node_white node_grey node_grey start Define VBr2 Solubility Goal define_obj Maximize Solubility or Purify via Extraction? start->define_obj end Optimal Aqueous System Identified max_solubility Select SOLUBILITY Template define_obj->max_solubility Yes lle Select LLEXTRACTION Template define_obj->lle No ml_start Compile Solubility Dataset & Compute Molecular Features max_solubility->ml_start exp_design Design Experiment (Solvent Ratios, Temperature) max_solubility->exp_design ml_train Train & Validate ML Model ml_start->ml_train Guides ml_predict Predict Optimal Solvent System ml_train->ml_predict Guides ml_predict->exp_design Guides exp_run Execute 'Shake-Flask' Protocol exp_design->exp_run exp_measure Measure VBr2 Concentration exp_run->exp_measure exp_measure->end

Methodology Notes

  • Key Data Requirements: To employ these methods effectively, you will need certain physical properties of VBr2. For solubility calculations, the Enthalpy of Fusion and Melting Point are critical parameters [1].
  • Optimization Features: For challenging optimization problems, consider using the -multistart flag to begin from multiple random starting points, and the -warmstart flag to generate a high-quality initial guess for the solver, which can aid convergence [1].

References

How Does Low Temperature Affect Vanadium Bromide Battery Performance?

Author: Smolecule Technical Support Team. Date: February 2026

At low temperatures, the main issue is the increased viscosity of the electrolyte, which is a vanadium bromide solution in hydrobromic acid (HBr) or an HBr/HCl mixture [1]. This leads to two primary problems:

  • Sluggish Electrolyte Flow: The thicker electrolyte circulates more slowly within the system, which can lead to substantial capacity loss [2].
  • Risk of Precipitation: Vanadium ions can precipitate out of the solution when temperatures get too low, potentially causing permanent damage to the battery components [3].

The table below summarizes the effects and symptoms:

Effect Consequence & Symptom
Increased Electrolyte Viscosity Reduced electrolyte flow rate, leading to higher pump power requirements and pressure losses [2].
Higher Concentration Losses Reduced battery capacity and voltage output during discharge [2].
Risk of Vanadium Precipitation Possible permanent loss of capacity and physical damage to cells [3].

How Does High Temperature Affect Performance?

Operating at high temperatures accelerates chemical side reactions that degrade battery components.

  • Increased Self-Discharge: The rate at which the battery loses its charge while idle increases [4].
  • Material Corrosion: Elevated temperatures can accelerate the corrosion of carbon-based electrodes and other battery materials [4].
  • Membrane Degradation: The integrity of the ion-exchange membrane can be compromised [3].

Troubleshooting and Performance Optimization

Here is a systematic workflow to diagnose and address temperature-related issues, incorporating key experimental monitoring protocols.

temperature_troubleshooting start Start: Suspected Temperature Issue step1 Monitor Electrolyte Temperature - Use thermocouples, thermistors, or RTDs - Place sensors at stack inlet/outlet and tanks start->step1 step2 Check for Capacity Fade - Perform controlled charge/discharge cycles - Compare to baseline capacity step1->step2 step3 Check Voltage Efficiency - Monitor charge/discharge voltage curves - Look for increased polarization step2->step3 step4 Inspect Electrolyte Physically - Check for precipitate formation - Check color and clarity step3->step4 decision1 Is electrolyte temperature outside 10°C - 40°C range? step4->decision1 decision2 Is capacity loss accompanied by low temperature? decision1->decision2 No action1 Apply Low-Temp Protocol: - Increase flow rate (if possible) - Use self-heating from high-load cycles - Check for viscosity increase decision1->action1 Yes, Low action2 Apply High-Temp Protocol: - Activate cooling systems - Reduce charge current - Check for accelerated corrosion decision1->action2 Yes, High decision3 Is voltage drop significant at high load currents? decision2->decision3 No action3 Investigate Precipitate Formation: - Warm electrolyte slowly if safe - Consider electrolyte rebalancing decision2->action3 Yes action4 Optimize Flow Field & Rate: - Increase electrolyte flow rate - Verify pump performance decision3->action4 Yes end Issue Resolved Document Findings decision3->end No action1->decision2 action2->decision2 action3->decision3 action4->end

Experimental Protocols for Monitoring:

  • Real-Time Temperature Monitoring:

    • Methodology: Use a Data Acquisition (DAQ) system with high-accuracy sensors (e.g., thermistors or RTDs with ≤1°C accuracy) placed at the stack inlet/outlet and storage tanks [5].
    • Purpose: To detect thermal imbalance and hotspots that indicate weak cells or poor connections [5].
  • Capacity and Efficiency Testing:

    • Methodology: Perform regular charge-discharge cycles at a constant current, recording voltage curves and capacity. Use battery test and emulation software to profile performance over hundreds of cycles [5].
    • Purpose: To quantify capacity fade and reduction in round-trip efficiency, which are key indicators of temperature-induced degradation [2] [5].

Frequently Asked Questions (FAQs)

Q1: What is the safe operating temperature range for a vanadium bromide battery? While a universal range isn't specified in the search results, standard vanadium redox batteries with sulfuric acid electrolyte typically operate between 10°C and 40°C [3]. Newer electrolyte formulations with chloride mixtures can extend this range down to -20°C [3]. You should consult your specific battery's technical datasheet.

Q2: Can the battery recover from low-temperature capacity loss? Yes, in many cases. As the research model shows, after several charge-discharge cycles at high load currents (above 95 mA/cm²), the electrolyte can self-heat by more than 15°C. This warming stabilizes the flow and can lead to a recovery of the battery's capacity [2].

Q3: What are the best practices for operating batteries in cold climates?

  • Insulate and Thermoregulate: Install batteries in an insulated enclosure with active temperature control.
  • Utilize Self-Heating: Schedule periodic high-current operations to warm the electrolyte internally [2].
  • Optimize Pump Operation: In constant pump power mode, the system avoids electrical losses, though initial cycles may have reduced capacity until the electrolyte warms up [2].

Q4: What causes hotspots in a battery stack and how are they detected? Hotspots are often caused by weak cells that degrade and struggle to keep up with healthy cells, poor electrical connections, or physical damage to cells [5]. They are detected by a network of temperature sensors strategically placed across the battery pack to identify localized temperature variations (thermal imbalance) [5].

References

Troubleshooting Guide: Vanadium Bromoperoxidase Deactivation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the common causes of V-BrPO deactivation and their solutions.

Issue Cause & Mechanism Recommended Solution Supporting Experimental Protocol
Loss of Vanadate Cofactor Use of phosphate buffers; phosphate competes with vanadate for binding in the active site, displacing the essential cofactor [1]. Use non-phosphate buffers (e.g., citrate, BIS-TRIS). Ensure adequate concentration of vanadate (Na3VO4) in the assay buffer [1]. Pre-incubate the apoenzyme with 0.1-1.0 mM Na3VO4 for at least 1-2 hours at 30°C to reconstitute the holoenzyme. For some mutants (e.g., R397W), higher vanadate (10 mM) and longer incubation (up to 24 hours) may be required [2].
pH-Induced Deactivation Incorrect pH affects the protonation state of critical active site residues (e.g., a histidine with pKa ~5.7), hindering H2O2 binding and catalysis [3]. Maintain pH optimal for binding and reaction. The enzyme must be unprotonated for H2O2 binding (pH >6), but bromide oxidation rate increases at lower pH (optimum ~pH 4.0) [3]. For bromide oxidation, use a pH range of 4.0-6.0. Conduct activity assays across a pH gradient (e.g., pH 4.0-8.0) to determine the optimum for your specific enzyme preparation and desired reaction [3].
Azide Sensitivity (Mutant Enzymes) Single-point mutations (e.g., R397W/F) can alter the active site architecture, making the enzyme susceptible to inhibitors like sodium azide (NaN3) [2]. Avoid sodium azide in storage buffers or reaction mixtures when using engineered V-BrPO variants. The wild-type enzyme is typically not inhibited by 1 mM NaN3 [2]. Test inhibitor sensitivity: Compare enzyme activity with and without 1 mM NaN3. A loss of >80% activity indicates azide sensitivity [2].

Key Workflow for Maintaining Enzyme Activity

The following diagram outlines a logical workflow to systematically prevent V-BrPO deactivation during your experiments.

Start Start: Assess V-BrPO Activity Issue Step1 Step 1: Verify Cofactor Loading Start->Step1 Step2 Step 2: Check Buffer Composition Step1->Step2 Vanadate pre-incubation confirmed Step3 Step 3: Confirm Optimal pH Step2->Step3 Phosphate-free buffer used Step4 Step 4: Test for Inhibitor Sensitivity Step3->Step4 pH optimized Resolved Activity Restored Step4->Resolved No inhibitors detected

Frequently Asked Questions (FAQs)

Q1: Can I use phosphate-buffered saline (PBS) for my V-BrPO assays? A1: No, it is not recommended. Phosphate is a competitive inhibitor of the vanadate cofactor and will lead to enzyme inactivation. Use alternative buffers like BIS-TRIS or citrate [1].

Q2: My engineered V-BrPO mutant has low activity even after vanadate addition. What could be wrong? A2: Some point mutations (e.g., R397W) can significantly slow the rate of vanadate incorporation into the active site. Try extending the pre-incubation time with vanadate (e.g., up to 24 hours) and increasing the vanadate concentration (e.g., to 10 mM) [2].

Q3: Is vanadium bromoperoxidase a stable enzyme? A3: Yes, the wild-type enzyme is known for its high operational stability. It has been reported to remain active under turnover conditions for several weeks at room temperature in both aqueous and organic media, making it highly suitable for biocatalytic applications [4].

References

Troubleshooting Guide: Flow Rate Optimization for VBr₂ Electrolytes

Author: Smolecule Technical Support Team. Date: February 2026

The following table addresses common operational issues and their solutions, with a focus on flow rate management.

Problem Symptom Potential Root Cause Diagnostic Steps Recommended Solution & Reference
Rapid capacity fade, low active material utilization Very low electrolyte flow rate leading to high concentration polarization in the cell stack [1]. Measure species concentration difference between cell stack and tank; monitor voltage drop under load [1]. Increase flow rate to ensure reactant supply matches reaction rate. Optimize via polarization curves [1].
Low Round-Trip Efficiency, high pumping energy losses Excessively high flow rate without proportional performance gain [2]. Calculate system efficiency (voltage, current, energy efficiency) across a flow rate range [2]. Implement an optimized flow rate strategy. Studies show this can achieve >95% round-trip efficiency [2].
Flow maldistribution; inconsistent performance across cell stack Uneven flow rates through individual cells in a stack [1]. Simulate stack with defined maldistribution factors; compare cell voltages and concentrations [1]. Ensure uniform flow distribution. Define FlowMalDistrPos and FlowMalDistrNeg as unity vectors in system setup [1].
Sudden current drop despite sufficient tank SOC Flow rate too low (potentially zero), depleting active materials in the cell stack while tanks remain charged [1]. Check real-time cell stack state of charge (SOC) versus tank SOC during operation [1]. Maintain a minimum flow rate to offset reactant consumption in cells. Avoid no-flow conditions during discharge [1].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of flow rate in a VBr₂ battery's performance? The electrolyte flow rate directly balances two opposing factors: concentration polarization and pumping losses [1] [2]. A low flow rate causes sluggish replenishment of reactants at the electrodes, leading to high polarization and voltage losses. A very high flow rate reduces these concentration losses but consumes more auxiliary energy for pumping, which can lower the overall system efficiency. The optimal point maximizes the battery's round-trip efficiency [2].

Q2: How can I experimentally determine the optimal flow rate for my system? The established methodology is to run the battery at a constant current discharge across a range of constant flow rates [1].

  • Set Up: Configure a system similar to the VRFB performance analysis model [1].
  • Define Range: Establish a flow rate vector (e.g., 0, 0.5, 1, 15, 30 LPM) [1].
  • Run Tests: For each flow rate, simulate and record voltage, current, and SOC over time [1].
  • Analyze: Plot polarization (voltage vs. current) curves and calculate round-trip efficiency for each flow rate. The optimal flow rate is typically where further increases no longer yield significant efficiency improvements, avoiding the region of high pumping losses [2].

Q3: The SOC in my tank is high, but the battery stops delivering current. Why? This indicates stack starvation due to an insufficient flow rate [1]. Even with ample active material in the storage tanks, a low or zero flow rate will cause the vanadium species in the immediate vicinity of the cell stack electrodes to be depleted quickly. Once the local concentration in the stack is exhausted, the reaction cannot proceed and current stops, even though the overall tank SOC remains high [1]. The solution is to increase the flow rate to ensure continuous replenishment.

Experimental Protocol & Data Presentation

The table below summarizes quantitative data on the impact of flow rate, based on simulation and research findings.

Flow Rate (LPM) Key Performance Observations Reference Model
0 Rapid current drop due to cell stack depletion. Tank SOC remains high. Demonstrates necessity of any flow [1]. Vanadium Redox Flow Battery (VRFB) [1]
0.5 - 1 Improved performance over no-flow, but may still suffer from significant polarization losses at higher currents [1]. Vanadium Redox Flow Battery (VRFB) [1]
15 Represents a well-optimized regime where stack depletion is effectively offset by flow, enabling sustained operation [1]. Vanadium Redox Flow Battery (VRFB) [1]
30 May represent a point of diminishing returns, where increased flow provides minimal performance gain for increased pumping cost [1]. Vanadium Redox Flow Battery (VRFB) [1]
Optimized >95% Round-trip efficiency achieved by balancing kinetics and minimizing polarization effects [2]. Zinc-Bromine (Zn-Br₂) Flow Battery [2]

Workflow Visualization for Flow Rate Optimization

The following diagram illustrates the core experimental workflow for diagnosing and optimizing electrolyte flow rate.

Start Start Experiment Define Define Flow Rate Test Range Start->Define Run Run Discharge Test at Constant Current Define->Run Measure Measure Voltage, Current, Efficiency Run->Measure Analyze Analyze Data (Polarization Curves) Measure->Analyze Optimal Optimal Flow Rate Identified Analyze->Optimal Adjust Adjust Flow Rate Setup Optimal->Adjust No End Implement Optimized Flow Rate Optimal->End Yes Adjust->Run

Key Technical Notes

  • Mathematical Modeling: The core mass balance for species i in the cell stack is given by: U_cell * (dc_cell_i/dt) = (Q/N_s) * (c_tank_i - c_cell_i) ± (I/(nF)) - (A_m/t_m) * f(ΣD_i*c_i) [1]. This equation is critical for simulating and understanding the interplay between flow rate (Q), current (I), and concentration.
  • Supporting Electrolyte: Research on Zn-Br₂ systems indicates that using additives like perchloric acid (HClO₄) can enhance electrode kinetics and balance electrolyte conductivity, thereby improving voltage efficiency to ~85% [2]. This principle may be applicable to VBr₂ systems and is a key area for experimental investigation.

References

exchange current density enhancement vanadium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide and FAQs

The table below summarizes common issues, their potential causes, and solutions based on current research.

Issue Possible Cause Suggested Solution Key References
Reduced Voltage & Energy Efficiency Increased membrane resistance due to organic layer deposition from bromine complexing agents (e.g., MEP, MEM). Re-evaluate the type and concentration ratio of bromine complexing agents. Consider using a thinner cation exchange membrane (e.g., VF11, 25µm). [1]
Low Energy or Power Density Suboptimal electrode configuration and flow field design, leading to poor electrochemical activity and high pumping losses. Use a 3D model to optimize electrode shape and flow field. Adopt a "flow-by" design and find the optimal flow rate to balance reaction efficiency and pumping power. [2] [3]
Capacity Loss & Self-Discharge Crossover of vanadium ions through the membrane, leading to cross-contamination and parasitic side reactions. Ensure the membrane is in good condition. For V/Br systems, use an anion exchange membrane. Implement routine electrolyte rebalancing. [4] [3]
Poor Electrochemical Activity Lack of sufficient active sites on the carbon felt electrode for the vanadium ion redox reactions. Perform surface treatment on carbon electrodes (e.g., thermal, acid) to introduce oxygen-containing functional groups (C-OH) that act as active sites. [3]
Bromine Vapour Formation Evolution of toxic bromine gas during the charging process. Employ bromine complexing agents to bind with bromine, reducing vapour pressure and improving safety. [1] [5]

Experimental Protocol: Evaluating Bromine Complexing Agents

This methodology is based on a study that assessed the effect of complexing agents on membrane performance [1].

  • Objective: To determine the optimal type and concentration ratio of bromine complexing agents for maximizing the energy efficiency of a vanadium bromide redox flow battery.
  • Materials:
    • Single cell test setup.
    • Cation exchange membranes (e.g., ChiNaf, VF11).
    • Electrolyte: 3 M V(IV) bromide in 3-4 M HBr or HBr/HCl mixture [4].
    • Bromine complexing agents: N-ethyl-N-methyl-morpholinium bromide (MEM) and N-ethyl-N-methyl-pyrrolidinium bromide (MEP).
    • Battery cycler and data acquisition system.
  • Procedure:
    • Step 1: Prepare electrolyte solutions with different predetermined concentration ratios of MEM and MEP (e.g., 0.19 M MEM + 0.56 M MEP).
    • Step 2: Assemble the cell with the selected membrane and circulate the electrolyte.
    • Step 3: Conduct charge-discharge cycling tests at a constant current density. Begin with a low current density (e.g., 4 mA cm⁻²) to identify promising mixtures.
    • Step 4: For the best-performing mixture from Step 3, perform further tests at a higher, more practical current density (e.g., 20 mA cm⁻²).
    • Step 5: Monitor and record the voltage curves during charge and discharge. Calculate the coulombic efficiency (discharge capacity/charge capacity), voltage efficiency (average discharge voltage/average charge voltage), and energy efficiency (product of coulombic and voltage efficiency).
  • Expected Outcome: A specific mixture of MEM and MEP may provide slightly higher efficiency at low current densities. However, the study found that at higher densities, these agents can increase membrane resistance and lower voltage efficiency, which is a critical finding for troubleshooting [1].

Key Performance Factors

The diagram below maps the core components of a vanadium bromide battery and the primary factors that influence its efficiency, integrating causes and solutions from the troubleshooting guide.

References

electron transfer coefficient measurement VBr2

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the electron transfer coefficient?

  • A1: The transfer coefficient (α) is a key parameter in electrochemical kinetics that quantifies how the activation energy of an electrode reaction changes with the applied potential. It is a dimensionless quantity, typically between 0 and 1 [1].

Q2: How is the transfer coefficient defined according to IUPAC?

  • A2: The IUPAC definition is independent of mechanistic considerations. The cathodic transfer coefficient is defined as α_c = –(RT/F)(dln|j_c|/dE) and the anodic transfer coefficient as α_a = (RT/F)(dln j_a/dE), where j is the current density corrected for concentration changes at the electrode surface [1].

Q3: Can the transfer coefficient provide direct mechanistic insight?

  • A3: You should use caution. The IUPAC report warns that an elementary step involving the simultaneous transfer of more than one electron is highly improbable. The uncritical application of older definitions has led to unwarranted mechanistic interpretations. The experimentally measurable quantity is (RT/F)(dln|j|/dE), and setting this equal to αn to estimate the number of electrons n based on an assumed α (often 0.5) can be misleading [1].

Q4: What are common methods for measuring the electron transfer rate constant (k⁰)?

  • A4: Two primary techniques are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). Be aware that these two methods can sometimes yield rate constants that differ by an order of magnitude for the same system. For irreversible systems, methods using digital simulations can also be employed [2].

Experimental Protocols & Troubleshooting

Here is a detailed methodology for a key experiment and a flowchart summarizing the general workflow for measuring and interpreting the transfer coefficient.

start Start Experiment step1 Setup: 3-Electrode Cell, Supporting Electrolyte, Purge with Inert Gas start->step1 step2 Run Cyclic Voltammetry (CV) at multiple scan rates step1->step2 step3 Analyze CV Data: Measure Peak Potential Separation (ΔEp) step2->step3 step4 System Reversible? step3->step4 step5 System Quasi-Reversible or Irreversible? step4->step5 No, ΔEp > 59/n mV end Report α and k⁰ step4->end Yes, ΔEp ≈ 59/n mV α can be approximated step6 Extract Tafel Slope from low overpotential data step5->step6 Yes step8 Use Nicholson Method or Digital Simulation step5->step8 For k⁰ measurement step7 Calculate Transfer Coefficient (α) step6->step7 step7->end step8->end

Diagram 1: Experimental workflow for transfer coefficient measurement.

Protocol: Determining Transfer Coefficient via Tafel Analysis

This method is applicable for electrochemically irreversible systems where the reaction rate is slow.

1. Experimental Setup

  • Apparatus: Potentiostat, standard three-electrode cell (Working, Counter, Reference electrodes).
  • Chemicals: Solution containing the electroactive species at a known concentration, high-purity supporting electrolyte, and solvent.
  • Key Consideration: Ensure the reference electrode is stable and the solution is thoroughly deaerated with an inert gas (e.g., N₂ or Ar) to remove oxygen [3].

2. Data Collection

  • Technique: Run a slow scan rate cyclic voltammogram (e.g., 10 mV/s) to identify the redox wave.
  • Measurement: Focus on the rising part of the wave (the "Tafel region") at low overpotentials (η), where the backward reaction is negligible and the current is solely from the forward reaction. The overpotential should be sufficiently high (|η| >> RT/nF) to ensure the system is in the irreversible regime [1].

3. Data Analysis

  • Plotting: Plot the logarithm of the absolute cathodic (or anodic) current density, log|j|, against the overpotential, η.
  • Linear Fit: Fit a straight line to the linear portion of the Tafel plot.
  • Calculation: Calculate the transfer coefficient from the Tafel slope.
    • For a cathodic process: α_c = - (RT / F) * (1 / Tafel Slope)
    • For an anodic process: α_a = (RT / F) * (1 / Tafel Slope)

4. Troubleshooting Common Issues

  • Non-linear Tafel plot: This could indicate a multi-step reaction mechanism, reactant adsorption, or mass transport effects. Re-measure at lower overpotentials or consider digital simulation for complex mechanisms [3] [1].
  • Unphysical α value (e.g., <0 or >1): Check that the current is properly corrected for ohmic drop (iRu) and that the concentration at the electrode surface is accounted for in the current density [1].

Data Presentation: Key Voltammetric Techniques

Table 1: Common voltammetric techniques for measuring the transfer coefficient and electron transfer rate constant (k⁰).

Technique Measured Parameter Applicable Regime Key Formula / Method Notes and Considerations
Tafel Analysis Tafel Slope Irreversible (\alpha_c = -\frac{RT}{F} \cdot \frac{1}{\text{Tafel Slope}}) Requires current density corrected for concentration and ohmic drop. Simple but limited to irreversible systems [1].
Cyclic Voltammetry (CV) Peak Potential Separation (ΔEp) Reversible to Irreversible Nicholson's method or digital simulation for k⁰ and α The most common method. The value of ΔEp indicates the reversibility of the system [3] [2].
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct) Primarily Quasi-Reversible Fitting to equivalent circuit models to extract k⁰ Can provide complementary data to CV. Values for k⁰ from EIS and CV may differ significantly [2].

Key Theoretical Concepts

The relationship between the transfer coefficient and the current is often described by the Butler-Volmer equation: j = j_0 [ exp(α_a F η / RT) - exp(-α_c F η / RT) ] where j_0 is the exchange current density and η is the overpotential [1]. While widely used, the Butler-Volmer model is often considered phenomenological. It can be understood as an approximation of the more physically grounded Marcus-Hush theory of electron transfer, especially at low overpotentials [3].

References

Material and Treatment Strategies for Electrode Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The overpotential in vanadium bromide flow batteries is often addressed by modifying the electrode to enhance its electrocatalytic activity. The table below summarizes proven strategies.

Strategy Key Materials/ Methods Target Redox Couples Observed Improvement (vs. Baseline)
Catalytic Coating Graphene Oxide (GO) nanosheets with SPEEK or PVDF binder [1] Br⁻/Br³⁻ & V³⁺/V²⁺ "More favorable electrocatalytic activity... lower overvoltage" [1]
Intrinsic Treatment Thermal, chemical, or plasma activation [2] General electrode processes Improves hydrophilicity and creates active sites [2]
Heteroatom Doping Introducing other elements (e.g., O, N) into the carbon lattice [2] General electrode processes Enhances conductivity and creates catalytic active sites [2]
Structural Design Data modeling and 3D structural design of porous fiber felt electrodes (PFFEs) [2] General electrode processes Optimizes electrolyte flow and reaction distribution [2]

Experimental Protocol: Applying a Graphene Oxide Coating

Based on the research, here is a detailed methodology for creating a graphene oxide-modified electrode, which has shown efficacy in reducing overpotential for both vanadium and bromide reactions [1].

  • Material Synthesis: Prepare few-layered Graphene Oxide (GO) nanosheets using a modified Hummers method. Confirm a high specific surface area (e.g., ~42.1 m²/g) and the presence of oxygen-containing functional groups using characterization techniques like XRD, Raman spectroscopy, and FTIR [1].
  • Electrode Ink Preparation:
    • Disperse the synthesized GO nanosheets in a suitable solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
    • Add a polymer binder. The literature indicates that sulfonated poly(ether ether ketone) (SPEEK) provides better electrochemical performance than polyvinylidene fluoride (PVDF) [1].
    • Mix thoroughly to create a homogeneous slurry or ink.
  • Electrode Coating:
    • Use a pristine graphite or carbon felt as the substrate.
    • Apply the GO/SPEEK ink onto the felt substrate evenly. This can be done using methods like spray-coating or doctor blading.
    • Dry the coated electrode, preferably under vacuum, to remove the solvent.
  • Electrochemical Testing:
    • Perform Cyclic Voltammetry (CV) in electrolytes containing the V³⁺/V²⁺ and Br⁻/Br³⁻ redox couples.
    • Compare the CV curves of the GO-modified electrode against the pristine graphite felt. Key metrics for success are:
      • Higher peak currents for the V³⁺/V²⁺ couple.
      • Lower overpotential (reduced voltage gap between oxidation and reduction peaks) for both V³⁺/V²⁺ and Br⁻/Br³⁻ couples [1].

Troubleshooting Workflow for Electrode Development

When working to reduce overpotential, you can follow this logical troubleshooting and optimization workflow. The diagram below outlines the process from problem identification to solution implementation.

OverpotentialTroubleshooting start High Overpotential Identified analyze Analyze Electrode Properties start->analyze path1 Poor Wettability/ Surface Inertia? analyze->path1 path2 Insufficient Catalytic Sites? analyze->path2 path3 Suboptimal Mass Transport? analyze->path3 sol1 Apply Intrinsic Treatment path1->sol1 Yes sol2 Apply Catalytic Coating (e.g., GO) path2->sol2 Yes sol3 Optimize Electrode Structure/Compression path3->sol3 Yes test Test & Characterize (CV, EIS, Discharge) sol1->test sol2->test sol3->test result Overpotential Reduced? test->result end Optimization Successful result->end Yes iterate Iterate or Combine Strategies result->iterate No iterate->analyze

Electrode Optimization Troubleshooting Workflow

Key Considerations for Reliable Experimentation

To ensure your experimental results are reliable and repeatable, please consider these often-overlooked factors, which are critical for flow battery research [3].

  • Electrode Pre-Treatment: Always include an electrode "break-in" procedure, as the performance of new carbon felt can stabilize after several cycles [3].
  • Precise Flow Control: Calibrate your peristaltic pump before experiments. An uncalibrated pump can lead to inconsistent flow rates, directly affecting mass transport and recorded overpotential [3].
  • Standardized Electrode Preparation: Pay close attention to how electrodes are cut and fitted into the cell. Inconsistent sizing or compression can lead to variations in contact resistance and flow distribution, creating significant experimental artifacts [3].
  • Repeat Testing: Conduct key experiments at least in duplicate. This practice helps distinguish true performance improvements from normal experimental variance [3].

References

Technical Overview: Key Factors Affecting Vanadium Flow Battery Cycle Life

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary challenges and general mitigation strategies for maintaining vanadium flow battery performance. Most commercial systems and research focus on Vanadium Redox Flow Batteries (VRFBs), which use vanadium in both half-cells [1] [2].

Challenge / Degradation Mode Impact on Cycle Life Mitigation Strategies
Electrolyte Imbalance & Crossover Cumulative capacity loss (>50% over many cycles); shifts in oxidation states [1] [2] Periodic rebalancing (e.g., mechanical mixing, chemical/electrochemical remediation); membrane selectivity improvement [1] [2]
Electrolyte Stability Precipitation of V2O5 (V(V)) at high temperatures; precipitation of V(II)/V(III)) at low temperatures; concentration degradation over time [1] [3] Optimize electrolyte composition (acid concentration, additives); strict temperature control (typically 10-40°C) [1]
Material & Component Degradation Electrode corrosion/fouling; membrane degradation; system contamination [1] [3] Material selection (e.g., stable graphite felt, Nafion membranes); rigorous pre-treatment and cleaning protocols [1] [3]

Experimental Protocol for Flow Battery Cycling

For researchers conducting charge-discharge cycling tests, adhering to detailed and repeatable experimental protocols is critical for obtaining reliable data on cycle life [3]. The workflow below outlines key procedural steps.

G Start Start Experiment Prep Material Preparation • Electrode cutting & heat treatment • Membrane pre-treatment/boiling • Electrolyte filtering & degassing (N₂ sparging) Start->Prep Assemble Cell Assembly • Torque control on bolts • Leak check • Component alignment Prep->Assemble Calibrate System Calibration • Pump flow rate calibration • Temperature sensor check Assemble->Calibrate BreakIn System 'Break-In' Cycles • Initial conditioning cycles • Stabilizes performance Calibrate->BreakIn Cycle Charge-Discharge Cycling • Monitor voltage/coulombic efficiency • Record capacity over cycles BreakIn->Cycle Analyze Data Analysis & Reporting • Calculate efficiency trends • Report capacity fade • Document all parameters Cycle->Analyze

Key Procedural Details:

  • Material Preparation: Pre-treat graphite felt electrodes (e.g., heat treatment) and ion-exchange membranes (e.g., boiling in peroxide solution) to ensure consistent surface chemistry and performance [1] [3].
  • System Calibration: Precisely calibrate peristaltic pumps for flow rate; even minor variations can significantly impact electrolyte utilization and reported efficiency [3].
  • Parameter Reporting: Document all operational parameters comprehensively for reproducibility, including electrolyte composition, flow rate, current density, temperature, and cell hardware/architecture [3].

Guidance for Finding Specialized Information

The term "vanadium bromide flow battery" is highly specific. To build a more detailed knowledge base, I suggest you:

  • Refine Your Search Queries: Use precise terms like "zinc-bromine flow battery" (a established hybrid technology) or "bromine complexing agents" in scientific databases for more relevant results.
  • Consult Academic Databases: Deep dive via Google Scholar or IEEE Xplore using keywords "vanadium bromide redox flow battery electrolyte stability" to find specialized research papers.
  • Review Patents: Search patent databases for technical solutions on bromine handling, complexing agents, and membrane development, which often contain detailed experimental data.

References

Tafel region analysis for vanadium bromide kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are the most critical factors for an accurate Tafel analysis in a vanadium bromide system?

    • A: The two most critical factors are obtaining a well-defined limiting current for mass-transfer correction and accounting for the impact of the double-layer charging current. Even a small error (e.g., 5%) in the estimated limiting current can introduce significant curvature in the Tafel plot and lead to incorrect kinetic parameters [1]. Furthermore, the charging current can skew the Tafel plot, especially when the ratio of the exchange current to the charging current is small [1].
  • Q: My Tafel plot is curved, not linear. What could be the cause?

    • A: Curvature in a Tafel plot can arise from several sources [1]:
      • Inaccurate mass-transfer correction: An imprecise value for the limiting current is a common cause.
      • Influence of charging current: The presence of a significant double-layer charging current can distort the plot.
      • Reaction mechanism: The reaction mechanism itself may lead to a potential-dependent Tafel slope, which is especially relevant for multi-step reactions or those with a small reorganization energy [1].
  • Q: What is a Differential Tafel Plot (DTP) and when should I use it?

    • A: The Differential Tafel Plot (DTP) is an alternative method of analysis that involves taking the first-order differential of the traditional Tafel plot with respect to overpotential [1]. It is particularly useful for identifying subtle issues that are difficult to spot in a conventional Tafel plot, such as minor inaccuracies in mass-transfer correction or the influence of charging current. It can help in determining more accurate values for the transfer coefficient and exchange current density [1].
  • Q: Are there specific considerations for the dissolution kinetics of vanadium pentoxide in bromide solutions?

    • A: Yes, research indicates that the chemical dissolution of vanadium pentoxide in acidic bromide solutions is a second-order surface-controlled reaction with respect to bromide ions. The reported rate equation at 25°C is: Rate = 5 × 10⁻⁴ [Br⁻]² (l mol⁻¹ s⁻¹), with an activation energy of 37.2 kJ mol⁻¹ [2].

Key Parameters for Tafel Analysis

The table below summarizes the key parameters involved in Tafel analysis and their significance. This can serve as a quick reference for researchers interpreting their data.

Parameter Symbol Description Significance
Overpotential (\eta) The deviation from the equilibrium potential. Driving force for the electrochemical reaction [1].
Exchange Current Density (i_0) The current at equilibrium where anodic and cathodic rates are equal. Indicator of the intrinsic rate of the electrode reaction; a higher (i_0) implies faster kinetics [1].
Transfer Coefficient (\alpha) A measure of how the activation energy barrier is symmetryzed by the applied potential. Provides insight into the reaction mechanism (e.g., single-step vs. multi-step) [1].
Tafel Slope (A) The slope of the linear region of the Tafel plot ((\eta) vs. (\log i)). Used to calculate (\alpha) and diagnose the rate-determining step (e.g., activation-controlled vs. diffusion-controlled) [3].
Limiting Current (i_L) The maximum current when the reaction is fully limited by mass transfer. Essential for correcting the measured current to obtain the true kinetic current [1].

Experimental Protocol: Tafel Analysis for a Vanadium Bromide System

This protocol outlines the steps for acquiring and analyzing polarization data.

1. Experimental Setup

  • Apparatus: Use a standard three-electrode cell with a working electrode (e.g., rotating disc electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) [3].
  • Electrolyte: Prepare an acidic bromide solution with dissolved vanadium species (e.g., from V₂O₅ dissolution) [2].
  • Instrumentation: A potentiostat is required to control the potential and measure the current.

2. Data Acquisition

  • Perform a potential sweep around the open-circuit potential to obtain a polarization curve (current density vs. overpotential) [3].
  • If using an RDE, conduct experiments at multiple rotation speeds to accurately determine the limiting current, (i_L) [1].

3. Data Processing & Plot Generation

  • Mass-Transfer Correction: Use the Koutecký-Levich equation to calculate the kinetic current, (i_k): [ i_k = \frac{i \cdot i_L}{(i_L - i)} ] where (i) is the measured current [1].
  • Generate Tafel Plot: Create a plot of overpotential ((\eta)) vs. logarithm of the kinetic current ((\log i_k)) [1].
  • Generate Differential Tafel Plot (Advanced): For a more sensitive analysis, plot the first derivative (d(\eta)/d(\log i_k)) against overpotential [1].

4. Data Analysis

  • Identify the linear region in the Tafel plot. The slope of this region is the Tafel slope [3].
  • Extrapolate the linear Tafel region to zero overpotential to find the exchange current density, (i_0) [1] [3].

To help visualize the logical flow of the troubleshooting process and the experimental workflow, the following diagrams were created using Graphviz.

Troubleshooting Start Curved or Non-linear Tafel Plot Step1 Verify Mass-Transfer Correction Start->Step1 Step2 Check Limiting Current (i_L) Accuracy Step1->Step2 i_L inaccurate? Step3 Estimate Charging Current Influence Step1->Step3 i_L accurate? Step4 Consider Reaction Mechanism Step1->Step4 Issues persist? Sol1 Re-run experiments at multiple rotation speeds Step2->Sol1 Sol2 Use Differential Tafel Plot (DTP) to assess impact Step3->Sol2 Sol3 Consult literature on multi-step reactions Step4->Sol3

ExperimentalWorkflow StepA Setup 3-Electrode Cell & Prepare Electrolyte StepB Perform Potential Sweep (Record I-V data) StepA->StepB StepC Determine Limiting Current (i_L) StepB->StepC StepD Calculate Kinetic Current (i_k) StepC->StepD StepE Generate Tafel Plot (η vs. log i_k) StepD->StepE StepF Extract Tafel Slope & Exchange Current StepE->StepF

Summary

This guide provides a starting point for supporting researchers with Tafel analysis. The key to robust results lies in meticulous experimental setup, precise mass-transfer correction, and awareness of advanced techniques like Differential Tafel Plots to diagnose hidden issues [1].

References

bromide vs chloride vanadium complexes catalytic efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Catalytic Efficiency

The following table summarizes key experimental data for the halogenation of propiophenone, a common model substrate, using vanadium catalyst systems with bromide (Br⁻) and chloride (Cl⁻) sources [1].

Halide Source Catalyst System Reaction Conditions Conversion / Yield Key Findings / Notes
Bromide (Bu₄NBr) VO(OiPr)₃, AlCl₃, O₂ 10 mol% cat., 120 mol% Bu₄NBr, 120 mol% AlCl₃, MeCN, 80°C, 24h ~90% (Yield) Efficient system with molecular oxygen as terminal oxidant [1].
Chloride (AlCl₃) VO(OiPr)₃, Bu₄NI, O₂ 10 mol% cat., 120 mol% Bu₄NI, 120 mol% AlCl₃, MeCN, 80°C, 24h ~60% (Yield) AlCl₃ acts as both Lewis acid and chloride source; lower yield than bromination [1].

A notable finding is that bromide systems generally achieve higher conversion rates under similar conditions [1]. The search results also indicate that the inherent reactivity difference stems from the easier oxidation of bromide ions (Br⁻) compared to chloride ions (Cl⁻), which is a fundamental chemical property [2].

Experimental Protocols for Key Studies

Here are the detailed methodologies for the vanadium-catalyzed halogenation reactions referenced above.

General Procedure for Vanadium-Catalyzed Chlorination [1]

This protocol uses a vanadium catalyst with molecular oxygen (O₂) as a benign terminal oxidant, avoiding strong, stoichiometric oxidants.

  • Reaction Setup: In a 5 mL three-necked flask, combine Bu₄NI (111 mg, 0.3 mmol), AlCl₃ (40 mg, 0.3 mmol), and VO(OiPr)₃ (15 μL, 0.063 mmol).
  • Atmosphere Control: Evacuate the flask and refill it with molecular oxygen (O₂).
  • Substrate Addition: Add MeCN (2 mL) and the substrate, propiophenone (0.25 mmol), to the mixture.
  • Reaction Execution: Stir the resulting mixture at 80 °C for 24 hours under an atmospheric oxygen balloon.
  • Work-up: After the reaction, add water and extract the mixture with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate.
  • Analysis: The yield of the α-chlorocarbonyl product is determined by ¹H NMR spectroscopy.
Procedure for Enzymatic Halogenation using Vanadium Haloperoxidases (VHPOs) [2]

This biotechnological approach utilizes a engineered vanadium-dependent haloperoxidase (AmVHPO R425S mutant) to achieve selective chlorination.

  • Enzyme Preparation: The vanadium-dependent haloperoxidase from Acaryochloris marina (AmVHPO) and its R425S mutant are expressed in E. coli and purified.
  • Activity Assay: The standard assay mixture contains 100 mM buffer (e.g., citrate-phosphate or succinate buffer, pH 5.0), 100 mM KCl or KBr, 10-50 mM H₂O₂, and the substrate (e.g., monochlorodimedone/MCD or trimethoxybenzene).
  • Reaction Initiation: Start the reaction by adding H₂O₂ or the enzyme.
  • Monitoring: For MCD, monitor the decrease in absorbance at 290 nm (for bromination) or 278 nm (for chlorination) spectrophotometrically.
  • Analysis for Preparative Scale: For product isolation, the reaction is scaled up, typically extracted with an organic solvent (e.g., ethyl acetate), and the products are analyzed by GC-MS or NMR.

Catalytic Mechanism of Vanadium Haloperoxidases

The diagram below illustrates the generally accepted catalytic cycle for vanadium-dependent haloperoxidases (VHPOs), which explains the formation of the reactive halogenating species [2].

VHPO_Cycle Start Start: Native V⁵⁺ Step1 Step 1 Peroxide Binding Start->Step1 + H₂O₂ Intermediate1 Peroxo-Vanadate Complex Step1->Intermediate1 Step2_Br Step 2a Nucleophilic Attack by Br⁻ Intermediate1->Step2_Br + Br⁻ Step2_Cl Step 2b Nucleophilic Attack by Cl⁻ Intermediate1->Step2_Cl + Cl⁻ Intermediate2 Hypohalous Acid (HOBr/HOCl) Step2_Br->Intermediate2 Forms HOBr Step2_Cl->Intermediate2 Forms HOCl Step3 Step 3 Electrophilic Halogenation of Substrate Intermediate2->Step3 + Organic Substrate Product Halogenated Product Step3->Product End Cycle Complete Product->End End->Start V⁵⁺ Regenerated

The key points of the mechanism are:

  • Redox-Neutral Cycle: The vanadium center remains in the V⁵⁺ state throughout the cycle, so it does not require regeneration by a reducing agent [2].
  • Halide Oxidation: The peroxo-vanadate complex enables the two-electron oxidation of a halide ion (Br⁻ or Cl⁻). This step is kinetically and thermodynamically more favorable for bromide than for chloride, explaining the higher efficiency of bromide systems [2].
  • Reactive Species: The reaction produces hypohalous acid (HOX), which can act as a diffusible electrophilic halogenating agent. Recent structural studies of VHPOs also suggest the existence of substrate-binding sites that can guide more selective halogenation, moving beyond simple non-selective HOX chemistry [2].

Key Insights for Research Applications

  • Choosing a System: For higher efficiency and broader substrate scope, the bromide-based vanadium catalytic system is preferable. For contexts where bromide is undesirable or enzymatic-level selectivity is the goal, the engineered VHPO system represents a cutting-edge, sustainable alternative [1] [2].
  • Addressing Stability: Note that vanadium species can sometimes leach from catalysts during reactions, potentially affecting long-term stability. Strategies like valence engineering (e.g., modifying with MoO₂) have been explored in other fields (like electrocatalysis) to stabilize vanadium and could be a consideration for improving catalyst longevity in halogenation reactions [3].

References

VBr2 energy density comparison alternative battery materials

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Battery Materials Comparison

The following table summarizes key performance metrics for several promising alternative battery materials based on current literature.

Battery Technology Theoretical/Current Energy Density Cycle Life (cycles) Voltage (Nominal) Key Advantages Major Challenges
Lithium-Sulfur (Li-S) [1] [2] 9x Li-ion (theoretical); ~500 Wh/kg (prototypes) ~50 (current prototypes); Target: >500 [1] ~2.1V High theoretical energy density; Abundant, low-cost sulfur [1] Rapid capacity fade; Polysulfide shuttle effect [1]
Sodium-Ion (Na-Ion) [1] [3] 100-150 Wh/kg (current); Target: >180 Wh/kg [1] [4] ~5,000 (current); 6,000 demonstrated [1] ~3.2V Abundant, low-cost materials; Safety; Similar manufacturing to Li-ion [1] [3] Lower energy density than Li-ion; Earlier stage of commercialization [1]
Lithium Iron Phosphate (LFP) [4] 150-220 Wh/kg (current); 300 Wh/kg (target for 2025) [4] 3,000 - 8,000 [1] [4] 3.2V High safety & thermal stability; Long cycle life; Cobalt-free [4] Lower voltage and energy density than NMC Li-ion [5]
Lithium Titanate Oxide (LTO) [5] [6] 60-90 Wh/kg [6] 15,000 - 20,000+ [5] [6] 2.4V Extremely fast charging; Excellent safety & wide temp. performance; Long lifespan [5] [6] Low energy density; High upfront cost [5] [6]
Zinc-Air (Zn-Air) [7] >1,000 Wh/kg (theoretical); 300-500 Wh/kg (practical target) Data not available (Rechargeable types in development) 1.65V Very high theoretical energy density; Low cost & safe materials [7] Short cycle life; Limited power density; Recharging technology challenges [7]
Nickel-Metal Hydride (NiMH) [8] 60-140 Wh/kg [8] 500 - 2,000 [8] 1.2V Mature, safe technology; Good temperature tolerance; Lower cost than Li-ion [8] High self-discharge rate; Moderate energy density [8]

Standard Experimental Protocols for Battery Evaluation

Since data for VBr₂ is unavailable, here are the standard methodologies researchers use to generate the kind of data shown in the table above. Applying these protocols is essential for objectively comparing any new material like VBr₂ against established options.

A standard battery testing workflow involves material preparation, cell assembly, and a series of electrochemical characterizations, which can be visualized as follows:

G cluster_1 Phase 1: Preparation cluster_2 Phase 2: Electrochemical Testing cluster_3 Phase 3: Data Analysis Start Start: Battery Material Evaluation P1 Electrode Fabrication (Slurry casting, drying, calendering) Start->P1 P2 Cell Assembly (Coin cell or pouch cell in glovebox) P1->P2 P3 Cyclic Voltammetry (CV) (Determines redox potentials & reaction reversibility) P2->P3 P4 Galvanostatic Cycling (Measures cycle life, capacity, and Coulombic efficiency) P3->P4 P5 Rate Capability Test (Assesses performance at different charge/discharge speeds) P4->P5 P6 Electrochemical Impedance Spectroscopy (EIS) (Analyzes internal resistance and kinetics) P5->P6 P7 Performance Metric Calculation (Energy density, capacity retention, etc.) P6->P7 P8 Comparison with Baseline Materials P7->P8

Key Experimental Methodologies:

  • Cyclic Voltammetry (CV)

    • Purpose: To identify the electrochemical redox reactions, their voltages, and reversibility.
    • Protocol: A working electrode (active material like VBr₂) is scanned across a voltage range at a fixed rate while measuring current. A standard three-electrode setup (working, counter, reference) is used in a flooded cell or a two-electrode setup in a coin cell. The resulting plot of current vs. voltage reveals oxidation and reduction peaks [8].
  • Galvanostatic Charge-Discharge (GCD) Cycling

    • Purpose: To determine practical metrics like capacity, cycle life, energy density, and Coulombic efficiency.
    • Protocol: The battery is repeatedly charged and discharged at a constant current between set voltage limits. The specific capacity (mAh/g) is calculated from the discharge time and current. Energy density (Wh/kg) is derived by integrating the capacity over the discharge voltage. Cycle life is the number of cycles until capacity falls to 80% of the initial value [5] [6].
  • Rate Capability Testing

    • Purpose: To evaluate performance under different power demands.
    • Protocol: A series of charge-discharge cycles are performed at increasing current densities (e.g., from 0.1C to 5C). The discharge capacity is recorded at each rate to see how much energy the battery can deliver under high load [6].

References

electron transfer coefficient comparison vanadium complexes

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Vanadium Complexes and Materials

Complex/Material Application Context Key Performance Metrics Reported Experimental Protocols
Vanadium Diboride (VB₂) [1] Anode for VB₂-Air batteries Theoretical specific capacity: 4060 mA h g⁻¹; 11-electron transfer per molecule. [1] Cell Setup: Vanadium diboride as anode, air as cathode. Modification: Anode materials were surface-treated with ZrO₂ and polydopamine (PDA) to enhance stability and discharge efficiency. [1]
Vanadium-based Artificial Enzyme (VOₓ-AE) [2] Reactive Oxygen Species (ROS) catalysis for disinfection Turnover number and Vmax were 2-3 times higher than V₂O₅ when catalyzing H₂O₂. [2] Synthesis: A unique Zn-O-V bridge was constructed to modulate electron transfer. Characterization: The lower valence state of the V site and the charge-filled V-dyz orbital near the Fermi level were confirmed, which interferes with sigma bonding in H₂O₂ and enhances catalysis. [2]
V(III) in Acidic Electrolyte [3] Negative electrolyte in Vanadium Flow Batteries (VFBs) Electrode reaction rate constant (ks) and diffusion coefficient [D(V(III))] increase with temperature; Diffusion activation energy: 13.7 kJ·mol⁻¹. [3] Electrolyte Prep: V(III) acidic solutions prepared by electrochemical reduction of VOSO₄. Electrochemical Tests: Cyclic voltammetry (CV) and chronopotentiometry on a spectroscopically pure graphite rod. Temperature controlled by a water bath. [3]

Experimental Workflow for Electrochemical Characterization

For a systematic comparison of electron transfer kinetics, researchers often follow a structured electrochemical workflow. The diagram below outlines a general protocol based on the methodologies used in the studies, particularly for evaluating battery electrolytes [3].

G cluster_0 1. Electrode & Electrolyte Preparation cluster_1 2. Physicochemical Characterization cluster_2 3. Electrochemical Measurements cluster_3 4. Data Analysis & Kinetic Modeling A Working Electrode Preparation (Spectroscopically pure graphite rod, ground and rinsed) B Electrolyte Synthesis (V(III) solution via electrochemical reduction of VOSO₄) A->B C Electrolyte Dilution (To target H⁺ and V(III) concentrations) B->C D Measure Physical Properties (Surface tension, viscosity, conductivity) C->D E Three-Electrode Cell Setup (Working | Counter | Reference Electrode) D->E F Purge with Nitrogen (Remove oxygen interference) E->F G Perform CV and Chronopotentiometry Tests (At controlled temperatures) F->G H Calculate Kinetic Parameters (ks, D, activation energy) G->H

Key Enhancement Strategies from Research

The search results highlight two prominent strategies for enhancing electron transfer in vanadium-based materials, which are crucial for developing effective comparison criteria:

  • Structural Modulation for Catalysis: In artificial enzymes, creating a unique bridge (like Zn-O-V) facilitates electron transfer from Zn to V, resulting in a lower valence state at the V site. This electronic configuration enhances catalytic performance by optimizing the interaction with the substrate, such as H₂O₂ [2].
  • Material and Interface Engineering: For battery anodes, surface modification of the active material (e.g., VB₂ with ZrO₂ or polydopamine) is a critical strategy to improve stability and boost practical discharge efficiency, which is directly linked to electron transfer performance [1].

References

comparative study vanadium-dependent haloperoxidases

Author: Smolecule Technical Support Team. Date: February 2026

VHPO Enzymes: A Comparative Overview

The following table compares the properties and catalytic performance of several well-studied VHPOs, highlighting their different halogenation capabilities.

Enzyme (Source) Native Classification Key Structural or Mutant Features Notable Catalytic Performance
AmVHPO ( Acaryochloris marina ) Bromoperoxidase (VBPO) Wild-type; unique disulfide bonds stabilize a dodecameric assembly [1]. Broad substrate scope for aromatic bromination [2].
AmVHPO R425S Mutant (Engineered from A. marina) Converted to Chloroperoxidase Single-point mutation (Arg425→Ser) induces formation of a substrate-binding tunnel [2] [3]. Chlorination activity jump: 8% (wild-type) to 74% of substrate conversion [2].
CpVBPO ( Corallina pilulifera ) Bromoperoxidase (VBPO) Wild-type; Arg397 (corresponds to Arg425 in AmVHPO) [2]. High-yield (95%) synthesis of 3,5-diphenyl-1,2,4-thiadiazole via oxidative dimerization [4].
CiVCPO ( Curvularia inaequalis ) Chloroperoxidase (VCPO) Wild-type; naturally contains a Tryptophan at position corresponding to Arg425 in AmVHPO [2]. Broad synthetic utility; effective catalyst for ortho-substituted thiobenzamides (69-77% yield) [4].

Key Experimental Data and Protocols

The comparative data in the table above is derived from specific, reproducible experimental protocols. Here are the methodologies for the key findings.

Switching Halogen Specificity in AmVHPO

This experiment demonstrates how a single mutation can fundamentally alter an enzyme's function [2].

  • Objective: To decipher structural factors determining halogen specificity and engineer a bromoperoxidase into a chloroperoxidase.
  • Key Methodology:
    • Mutation: Site-saturated mutagenesis was performed at position R425 of AmVHPO, with the R425S mutant showing the most significant effect.
    • Activity Assay: Enzyme activity was screened using the UV monochlorodimedone (MCD) assay. The decrease in absorbance at 290 nm as MCD is halogenated is used to quantify activity.
    • Reaction Conditions: The assay typically uses potassium chloride (for chlorination) or potassium bromide (for bromination) in the presence of hydrogen peroxide (H₂O₂) as the terminal oxidant.
    • Structural Analysis: X-ray crystal structure of the R425S mutant (PDB ID: 8Q21) was solved, revealing the formation of a new substrate-binding tunnel at the subunit interface [3].
  • Result Interpretation: The R425S mutation increased chlorination of MCD from 8% (wild-type) to 74% conversion. The structural data confirms the creation of a binding pocket that stabilizes the substrate and intermediates, enabling the less-favored chlorination reaction [2].
Oxidative Dimerization of Thioamides

This protocol highlights the application of different VHPOs in synthesizing valuable heterocycles [4].

  • Objective: To develop a biocatalytic method for the intermolecular synthesis of 3,5-diphenyl-1,2,4-thiadiazoles from thiobenzamides.
  • Key Methodology:
    • Enzyme Panel: A collection of VHPOs, including CiVCPO, AmVBPO, and CpVBPO, were evaluated.
    • Standard Reaction Conditions:
      • Enzyme: 0.025 mol% VHPO
      • Cofactor: 1 mM sodium orthovanadate (Na₃VO₄)
      • Halide Source: 0.3 - 1.0 equivalent Potassium Bromide (KBr)
      • Oxidant: 3.0 equivalents H₂O₂
      • Solvent System: 50% v/v Acetonitrile (MeCN) in PIPES buffer (100 mM, pH 6.5)
      • Substrate: Thiobenzamide
  • Result Interpretation: Under these conditions, CpVBPO provided the highest yield (95%) of the 3,5-diphenyl-1,2,4-thiadiazole product. The system was effective for various para- and meta-substituted thiobenzamides. Notably, CiVCPO was found to be the only viable catalyst for challenging ortho-substituted substrates [4].

Engineering VHPO Specificity: The R425S Mutation Mechanism

Recent research has made significant progress in understanding how VHPOs control their reactivity. The diagrams below illustrate the mechanism by which a single-point mutation can alter the enzyme's structure to switch its halogenation specificity.

G cluster_wt Wild-Type AmVHPO (Bromoperoxidase) cluster_mutant R425S Mutant AmVHPO (Chloroperoxidase) node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow node_white node_white WT_Start Active Site with Vanadate Cofactor WT_Arg425 Arg425 residue (No substrate binding pocket) WT_Start->WT_Arg425 Mut_Start Active Site with Vanadate Cofactor WT_Result Low Chlorination Activity (8% Substrate Conversion) WT_Arg425->WT_Result Mut_Ser425 Arg425 → Ser Mutation Mut_Start->Mut_Ser425 Mut_Change Induces loop formation creating a substrate tunnel Mut_Ser425->Mut_Change Mut_Binding Defined substrate-binding site formed (Glu139, Phe401) Mut_Change->Mut_Binding Mut_Result High Chlorination Activity (74% Substrate Conversion) Mut_Binding->Mut_Result

Diagram 1: Mechanism of the R425S Mutation in Switching VHPO Specificity. The mutation from a large Arginine to a smaller Serine side chain induces structural changes that create a defined substrate-binding pocket, enabling efficient chlorination [2].

Key Insights for Researchers

  • A Single Residue Can Control Specificity: The second-shell residue Arg425 acts as a structural gatekeeper in AmVHPO. Replacing it with a smaller amino acid like Serine is sufficient to trigger a conformational change that opens a substrate access tunnel, thereby altering halogen preference [2].
  • Choose Your Enzyme by Substrate and Reaction:
    • For aromatic chlorination, the engineered AmVHPO R425S mutant is now a prime candidate [2].
    • For high-yield bromination in heterocycle synthesis (e.g., 1,2,4-thiadiazoles), CpVBPO shows superior performance [4].
    • For challenging ortho-substituted aromatic substrates, CiVCPO remains the most effective catalyst [4].

References

VBr2 catalytic activity vs traditional oxidation methods

Author: Smolecule Technical Support Team. Date: February 2026

Vanadium Catalysts in Oxidation Chemistry

Vanadium-based catalysts are valued in industrial and laboratory oxidation reactions for their versatility and efficiency. The table below summarizes key features:

Catalyst Primary Role/Application Key Characteristics
Vanadium Pentoxide (V₂O₅) Industrial oxidant; catalyst for SO₂ to SO₃, ethanol to acetaldehyde, oxidative esterification [1] Effective with O₂ or H₂O₂; used for alcohol/aldehyde oxidation; can be recycled [1].
Vanadium Oxychloride (VO(acac)₂) Laboratory oxidant; aldehyde to carboxylic acid conversion [1] Selective oxidation with H₂O₂; functional group compatibility; short reaction times [1].
Vanadium Bromide (VBr₂ / VBr₃) Active species in Vanadium Bromide Redox Flow Batteries (VRFB) [2] Functions as a redox couple (VBr₃/VBr₂); standard potential of -0.26 V vs. SHE [2].

Experimental data for VBr₂ is primarily found in energy storage research. One study reports its use as a 3.0 mol/L solution in Vanadium Bromide Redox Flow Batteries, where the VBr₃/VBr₂ redox couple shows a standard potential of -0.26 V vs. SHE [2]. This indicates its utility as a redox agent rather than a direct substitute for traditional stoichiometric oxidants.

Experimental Protocols for Oxidation

The search results did not yield specific experimental protocols for VBr₂ in synthetic oxidation chemistry. However, established methodologies for similar vanadium catalysts provide a framework for designing your own experiments.

1. Oxidative Esterification of Aldehydes using V₂O₅ This method converts aldehydes directly to methyl esters [1].

  • Typical Protocol: A reaction mixture of the aldehyde substrate in methanol is treated with a catalytic amount of V₂O₅ and hydrogen peroxide (H₂O₂) as a co-oxidant.
  • Reaction Conditions: Reactions are often conducted at room temperature or with mild heating for short durations (minutes to a few hours).
  • Work-up: The desired ester product can typically be isolated in high yield through direct concentration or simple extraction, avoiding complex purification.

2. Aerobic Oxidation of Alcohols using V₂O₅ This protocol uses molecular oxygen as the terminal oxidant [1].

  • Typical Protocol: The alcohol substrate and a catalytic amount of V₂O₅ are combined in an organic solvent like toluene.
  • Reaction Conditions: The mixture is heated to around 100°C under an oxygen atmosphere (1 atm).
  • Key Feature: This system can show high chemoselectivity, allowing the oxidation of secondary alcohols to ketones in the presence of primary alcohols.

Comparative Analysis and Research Pathway

Direct, head-to-head performance data for VBr₂ versus other vanadium catalysts in oxidation reactions is not available in the search results. The following workflow outlines a systematic approach to fill this knowledge gap based on general catalyst evaluation principles.

Start Start: Identify Knowledge Gap Step1 1. Define Benchmark Reactions (e.g., alcohol oxidation, C-H activation) Start->Step1 Step2 2. Establish Performance Metrics (Conversion, Yield, Selectivity, TON/TOF) Step1->Step2 Step3 3. Test VBr₂ against Reference Catalysts (V₂O₅, VO(acac)₂, other metal catalysts) Step2->Step3 Step4 4. Analyze Reaction Parameters (Solvent, Temp., Oxidant, VBr₂ concentration) Step3->Step4 Step5 5. Characterize and Compare (Identify active species, deactivation pathways) Step4->Step5 End End: Objective Performance Profile Step5->End

Key Research Considerations

  • Bromide Effect: The bromide ion in VBr₂ could play a role in reactivity, potentially facilitating oxidation through bromonium-based pathways or acting as a poison for certain catalysts [1].
  • Comparative Metrics: When designing experiments, focus on quantitative metrics like Turnover Number (TON), Turnover Frequency (TOF), and product selectivity for a fair comparison.
  • Solubility: VBr₂ may offer solubility advantages in specific solvent systems compared to other vanadium oxides, which could influence its activity.

References

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Wikipedia

Vanadium(II) bromide

Dates

Last modified: 02-18-2024

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